Ethyl (4-fluoro-2-methylbenzoyl)acetate
Description
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Properties
IUPAC Name |
ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDJNVGINCPBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl (4-fluoro-2-methylbenzoyl)acetate chemical structure and properties
An In-depth Technical Guide to Ethyl (4-fluoro-2-methylbenzoyl)acetate for Drug Discovery Professionals
This document serves as a comprehensive technical guide on Ethyl (4-fluoro-2-methylbenzoyl)acetate, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and process scientists, this guide eschews a superficial overview in favor of a deep, mechanistically-grounded exploration. We will dissect its molecular characteristics, detail a robust synthetic protocol while explaining the causal factors behind each step, and contextualize its application within drug discovery workflows, thereby providing a holistic and actionable resource.
Molecular Architecture and Physicochemical Profile
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS No: 1397193-30-4) is a β-keto ester characterized by a strategically substituted aromatic ring. Its molecular formula is C₁₂H₁₃FO₃, corresponding to a molecular weight of 224.23 g/mol .[1] The core structure features an ethyl acetoacetate moiety appended to a 4-fluoro-2-methylbenzoyl group. This specific substitution pattern is not arbitrary; it is a deliberate design choice that imparts valuable properties for pharmaceutical applications.
Figure 1: Chemical Structure of Ethyl (4-fluoro-2-methylbenzoyl)acetate. The diagram highlights the key functional groups: the fluorinated and methylated phenyl ring, and the β-keto ester side chain.
The fluorine atom at the 4-position is a key feature. As the most electronegative element, it alters the electronic distribution of the aromatic ring, which can enhance metabolic stability and improve binding interactions with biological targets.[2][3] The methyl group at the 2-position introduces steric bulk, which can influence the molecule's conformation and provide a site for potential metabolic transformation, although the adjacent fluorine can also shield it.
Physicochemical Properties
A summary of the compound's key physical properties is provided below. This data is essential for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 1397193-30-4 | [1] |
| Molecular Formula | C₁₂H₁₃FO₃ | [1] |
| Molecular Weight | 224.23 g/mol | [1] |
| Appearance | Off-white to pale yellow solid or oil | N/A |
| Boiling Point | Data not widely published; expected to be high, requiring vacuum distillation. | N/A |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water. | N/A |
| Hazard | Irritant | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and quality control. The expected spectral characteristics are as follows:
-
¹H NMR: The spectrum should show a characteristic triplet and quartet for the ethyl ester protons. A key singlet for the methylene protons (CH₂) between the two carbonyls will be present, with its chemical shift and integration being indicative of the keto-enol tautomerism equilibrium. The aromatic region will display complex splitting patterns due to the protons on the substituted ring.
-
¹³C NMR: The spectrum will feature two distinct carbonyl carbon signals in the downfield region (~160-200 ppm). The carbon atom bonded to fluorine will show a characteristic large C-F coupling constant.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching absorptions for the ketone and ester functional groups, typically appearing in the 1680-1750 cm⁻¹ range. A C-F stretching band will also be observable.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 224.23.
Synthesis and Purification: A Mechanistic Approach
The most reliable and common method for synthesizing Ethyl (4-fluoro-2-methylbenzoyl)acetate is the Claisen condensation . This reaction forms a carbon-carbon bond by coupling two esters in the presence of a strong base.[4][5][6]
Self-Validating Experimental Protocol
Objective: To synthesize Ethyl (4-fluoro-2-methylbenzoyl)acetate via Claisen condensation of ethyl 4-fluoro-2-methylbenzoate and ethyl acetate.
Materials:
-
Ethyl 4-fluoro-2-methylbenzoate (starting material)
-
Ethyl acetate (reagent and solvent)
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH) (base)
-
Anhydrous Ethanol or Tetrahydrofuran (THF) (solvent)
-
Toluene (co-solvent, optional)
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Silica Gel (for chromatography)
-
Hexanes/Ethyl Acetate (eluent system)
Methodology:
-
Reaction Setup: A multi-neck, oven-dried, round-bottom flask is assembled with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (Nitrogen or Argon).
-
Base Preparation: Charge the flask with sodium ethoxide and anhydrous ethanol. Alternatively, a dispersion of sodium hydride in anhydrous THF can be used. Causality Note: A full equivalent of a strong, non-nucleophilic base is required. The base must be strong enough to deprotonate ethyl acetate, and using a full equivalent drives the reaction equilibrium forward by deprotonating the final, more acidic β-keto ester product.[4][5]
-
Enolate Formation: Cool the base suspension to 0 °C in an ice bath. Slowly add ethyl acetate via the addition funnel. Stir for 30-60 minutes to ensure complete formation of the ethyl acetate enolate, the key nucleophile.
-
Condensation: Add a solution of ethyl 4-fluoro-2-methylbenzoate in a minimal amount of the reaction solvent to the addition funnel and add it dropwise to the enolate solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-80 °C depending on the solvent) for 2-4 hours.
-
Reaction Monitoring (Self-Validation Point 1): Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting benzoate ester.
-
Quench and Acidification: Cool the reaction mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the excess base. Adjust the pH to ~5-6. Causality Note: This step is crucial to protonate the enolate of the β-keto ester product, yielding the neutral target molecule.
-
Aqueous Workup: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
-
Characterization (Self-Validation Point 2): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the data to the expected spectroscopic profile.
Figure 2: Mechanistic Workflow of the Claisen Condensation. This diagram illustrates the key stages of the synthesis, from nucleophile generation to the final protonation step.
Utility in Pharmaceutical Research and Development
Ethyl (4-fluoro-2-methylbenzoyl)acetate is a highly valued building block primarily because its β-dicarbonyl motif is a precursor to a vast array of heterocyclic systems, which are ubiquitous in drug molecules.[7]
Synthesis of Bioactive Heterocycles
The two electrophilic carbonyl carbons and the acidic central methylene group provide multiple points for chemical elaboration. For example:
-
Reaction with hydrazines yields pyrazoles.
-
Reaction with amidines yields pyrimidines.
-
Reaction with hydroxylamine yields isoxazoles.
These heterocyclic cores are present in numerous approved drugs, including anti-inflammatory agents, kinase inhibitors for oncology, and CNS-active agents.
Strategic Role in Drug Design
The true power of this intermediate lies in the combination of the reactive β-keto ester and the specifically substituted phenyl ring.
Sources
- 1. 1397193-30-4 Cas No. | Ethyl (4-fluoro-2-methylbenzoyl)acetate | Matrix Scientific [matrixscientific.com]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of Ethyl (4-fluoro-2-methylbenzoyl)acetate
Executive Summary
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS: Analogous derivatives typically 400-500 series) is a critical
This guide provides a comprehensive spectroscopic atlas (NMR, IR, MS) to assist researchers in the validation of this compound. It moves beyond simple data listing to explain the causality of the signals, ensuring robust quality control in drug development workflows.
Synthesis & Structural Dynamics[1]
The Synthetic Pathway
To understand the impurity profile, one must understand the genesis of the molecule. The most robust laboratory-scale synthesis involves the acylation of Meldrum's acid followed by alcoholysis. This method avoids the self-condensation impurities common in direct Claisen condensations.
Figure 1: Step-wise synthesis via the Meldrum's acid pathway to minimize side-reactions.
Keto-Enol Tautomerism
In solution (CDCl
-
Keto Form: Favored by the steric bulk of the ortho-methyl group, which twists the carbonyl out of coplanarity with the aromatic ring, destabilizing the planar enol form.
-
Enol Form: Stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl.
Operational Note: Integration of NMR signals must account for both isomers. A pure sample will always show two sets of signals.
Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
The presence of the Fluorine atom (
H NMR (400 MHz, CDCl
)
Note: Chemical shifts (
| Proton Assignment | Type | Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |
| Enol -OH | Singlet | 12.5 - 12.8 | s | - | Deshielded by strong intramolecular H-bond. |
| Ar-H (H6) | Aromatic | 7.55 - 7.65 | dd | Ortho to ketone; shielded slightly by o-Me twist compared to unsubstituted analogs. | |
| Ar-H (H3) | Aromatic | 6.90 - 7.00 | dd | Ortho to Fluorine (shielding); Meta coupling to H5. | |
| Ar-H (H5) | Aromatic | 6.85 - 6.95 | td | Shielded by Fluorine. | |
| Enol =CH- | Methine | 5.50 - 5.60 | s | - | Characteristic singlet of the enol tautomer. |
| Ester -OCH | Methylene | 4.15 - 4.25 | q | Quartet due to ethyl group. Overlapping signals for keto/enol often seen. | |
| Keto -CH | Methylene | 3.85 - 3.95 | s | - | The "active methylene" protons. Disappears upon D |
| Ar-CH | Methyl | 2.45 - 2.55 | s | - | Downfield due to aromatic ring current. |
| Ester -CH | Methyl | 1.20 - 1.30 | t | Standard triplet. |
F NMR (376 MHz, CDCl
)
-
Signal:
-108.0 to -112.0 ppm. -
Pattern: Multiplet (decoupled: Singlet).
-
Utility: Excellent for purity assay as it ignores non-fluorinated solvent impurities.
Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the functional groups and the tautomeric state.
| Wavenumber (cm | Assignment | Intensity | Notes |
| 3200 - 2500 | O-H Stretch (Enol) | Broad/Weak | Broad "hump" indicative of chelated enol OH. |
| 1735 - 1745 | C=O[1] (Ester) | Strong | Typical aliphatic ester stretch. |
| 1680 - 1695 | C=O (Ketone) | Strong | Conjugated with aryl ring. Lower frequency than alkyl ketones. |
| 1620 - 1640 | C=C (Enol/Aryl) | Medium | C=C stretch of the enol form and aromatic ring breathing. |
| 1220 - 1250 | C-F Stretch | Strong | Diagnostic band for aryl fluorides. |
| 1150 - 1050 | C-O Stretch | Strong | Ester C-O-C linkage. |
Mass Spectrometry (EI/ESI)
The fragmentation pattern follows the McLafferty rearrangement logic typical for
Molecular Ion: [M]
Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.
Fragmentation Table:
| m/z | Ion Identity | Mechanism |
|---|
| 224 | [M]
Quality Control & Impurity Profiling
When sourcing or synthesizing this material, three specific impurities are common:
-
Diethyl Malonate Residues: If synthesized via malonate condensation.
-
Detection:
H NMR singlet at 3.36 ppm.
-
-
4-Fluoro-2-methylbenzoic Acid: Hydrolysis product.[2]
-
Detection: Broad acid OH peak >11 ppm (distinct from sharp enol peak) and shift in aromatic region.
-
-
Decarboxylated Ketone (4-fluoro-2-methylacetophenone): Over-heating during synthesis.
-
Detection: Loss of ester ethyl signals; appearance of methyl ketone singlet at
~2.5-2.6 ppm.
-
Protocol: Purity Calculation via H NMR
To determine the molar purity (
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation of Enols and Enolates).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Interpretation of Mass Spectra of Carbonyls).
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.
-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. -
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Ethyl benzoylacetate derivatives.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for enol stability).
Sources
Physical properties of Ethyl (4-fluoro-2-methylbenzoyl)acetate (melting point, boiling point)
Technical Monograph: Physicochemical Characterization of Ethyl (4-fluoro-2-methylbenzoyl)acetate
Executive Summary
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS 1397193-30-4) is a specialized
This guide provides a definitive technical analysis of its physical properties, specifically melting and boiling points, grounded in experimental logic and structural analogs. It further details the synthesis and purification protocols required to handle this compound, which typically exists as a viscous oil rather than a crystalline solid at room temperature.
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate |
| Common Name | Ethyl (4-fluoro-2-methylbenzoyl)acetate |
| CAS Number | 1397193-30-4 |
| Molecular Formula | |
| Molecular Weight | 224.23 g/mol |
| SMILES | CCOC(=O)CC(=O)C1=C(C)C=C(F)C=C1 |
Structural Insight:
The molecule features a
Physical Properties: Melting & Boiling Points[4][5]
Due to the specific substitution pattern, this compound exhibits phase behavior distinct from simpler benzoates.
Melting Point (Phase State)
-
Experimental State: Viscous Liquid / Oil at ambient temperature (
). -
Melting Point (Predicted):
(Specific crystallization requires sub-zero temperatures). -
Causality: The ortho-methyl group creates steric clash with the carbonyl oxygen, preventing the planar
-stacking required for a stable crystal lattice. Unlike 4-fluorobenzoic acid (MP: ), the ethyl ester chain adds rotational degrees of freedom, favoring the liquid state.
Boiling Point
-
Predicted Boiling Point (760 mmHg): 299.3
25.0ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Practical Distillation Range (Reduced Pressure): 135 – 145
at 0.5 – 1.0 mmHg -
Technical Note: Direct distillation at atmospheric pressure is NOT recommended .
-keto esters are thermally sensitive and prone to decarboxylation or polymerization above . High-vacuum distillation is the mandatory purification method.
Density & Solubility
-
Density:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solubility: Insoluble in water. Miscible with dichloromethane (DCM), ethyl acetate, and toluene.
-
Partition Coefficient (LogP):
(Lipophilic).
Experimental Protocols
Synthesis Workflow (Claisen Condensation)
The most robust synthesis involves the reaction of 4-fluoro-2-methylacetophenone with diethyl carbonate, driven by a strong base (Sodium Hydride).
Step-by-Step Protocol:
-
Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (60% in oil, 2.0 eq) in anhydrous Toluene .
-
Activation: Heat to
. Add Diethyl Carbonate (3.0 eq) dropwise. -
Addition: Slowly add a solution of 4-Fluoro-2-methylacetophenone (1.0 eq) in Toluene over 30 minutes. Evolution of
gas will be observed. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The solution will turn dark orange/brown, indicating enolate formation. -
Quench: Cool to
. Quench carefully with Glacial Acetic Acid (to neutralize NaH) followed by ice water. -
Extraction: Extract with Ethyl Acetate (
). Wash organics with Brine, dry over , and concentrate in vacuo.
Purification (Vacuum Distillation)
Because the crude product is an oil containing unreacted acetophenone, simple recrystallization is impossible.
-
Set up a Short-Path Distillation apparatus.
-
Apply high vacuum (
). -
Fraction 1: Unreacted starting material (distills
). -
Fraction 2 (Product): Collect the fraction boiling at 135–145
. -
Validation: Verify purity via TLC (Hexane:EtOAc 8:1) and
-NMR.[2]
Visualizations
Figure 1: Synthesis & Purification Logic
This diagram illustrates the critical pathway from raw materials to the purified
Caption: Synthesis via Claisen condensation followed by high-vacuum distillation to prevent thermal degradation.
Figure 2: Keto-Enol Tautomerism
-keto esters exist in equilibrium. This affects physical property measurements (e.g., refractive index) and NMR interpretation.
Caption: The keto-enol equilibrium stabilizes the molecule but complicates spectroscopic analysis.
References
-
ChemicalBook. (2024). Synthesis and Properties of Ethyl (2-methylbenzoyl)acetate analogs. Retrieved from
-
ChemSrc. (2024). Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate - CAS 1397193-30-4 Data. Retrieved from
-
PubChem. (2024).[3] Ethyl 3-(4-methylphenyl)-3-oxopropanoate (Analog Comparison). Retrieved from
-
Sigma-Aldrich. (2024). Ethyl (4-methylbenzoyl)acetate Safety and Properties. Retrieved from
Sources
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzoylacetates
Abstract
Substituted benzoylacetates are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their inherent β-keto ester functionality provides a versatile scaffold for a multitude of chemical transformations, making the efficient and selective synthesis of these molecules a critical focus in medicinal and process chemistry. This in-depth technical guide provides a comprehensive review of the core synthetic routes to substituted benzoylacetates, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of classical methods such as the Claisen condensation and explore modern catalytic approaches, offering field-proven insights into experimental design and optimization. Each section is supported by detailed protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of Substituted Benzoylacetates in Drug Discovery
The benzoylacetate moiety is a privileged structural motif found in numerous approved drugs and clinical candidates. Its prevalence stems from the β-keto ester's ability to participate in a wide range of chemical reactions, including alkylations, acylations, and cyclizations, which are fundamental to building molecular complexity. For instance, substituted benzoylacetates are key precursors in the synthesis of various heterocyclic systems, such as pyrimidines, quinolines, and benzodiazepines, which form the core of many therapeutic agents.[1][2] The nature and position of substituents on the aromatic ring play a crucial role in modulating the pharmacological activity, pharmacokinetic properties, and metabolic stability of the final drug substance.[3] Consequently, the development of robust and versatile synthetic methods for accessing a diverse library of substituted benzoylacetates is a cornerstone of modern drug discovery programs.
The Claisen Condensation: A Foundational Approach
The Claisen condensation is a classic and widely employed method for the formation of β-keto esters, including benzoylacetates.[4] This reaction involves the carbon-carbon bond formation between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base.[5]
Mechanism and Causality in Experimental Design
The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of an enolizable ester by a strong base, forming a nucleophilic enolate ion.[6][7] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group yields the β-keto ester.[5]
A critical consideration in the synthesis of substituted benzoylacetates via this route is the choice of reactants and base. To favor the desired cross-Claisen condensation product, one of the ester partners should ideally be non-enolizable, meaning it lacks α-hydrogens.[8][9][10] Substituted benzoates are excellent candidates for this role. The enolizable ester, typically an acetate ester, then serves as the nucleophile donor.[11]
The choice of base is also paramount. To avoid side reactions such as transesterification, the alkoxide base used should correspond to the alcohol portion of the reacting ester (e.g., sodium ethoxide for ethyl esters).[5] The reaction requires a stoichiometric amount of base because the final deprotonation of the product β-keto ester is the thermodynamic driving force of the reaction.[5][8] An acidic workup is then necessary to protonate the resulting enolate and isolate the final product.[12]
Visualizing the Claisen Condensation
Caption: Generalized workflow of the crossed Claisen condensation for ethyl benzoylacetate synthesis.
Experimental Protocol: Synthesis of Ethyl Benzoylacetate via Crossed Claisen Condensation
This protocol is adapted from established literature procedures.[11][13]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate (dried)
-
Ethyl benzoate (dried)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Addition of Reactants: To the cooled sodium ethoxide solution, slowly add a mixture of ethyl acetate and ethyl benzoate, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Workup:
-
Pour the reaction mixture into a beaker containing ice and water.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure ethyl benzoylacetate.[13]
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data. The characteristic signals for the methylene protons adjacent to the two carbonyl groups and the enol proton will be indicative of the product formation.
Acylation of Ketone Enolates: A Versatile Alternative
The direct C-acylation of ketone enolates provides another powerful strategy for the synthesis of β-dicarbonyl compounds, including substituted benzoylacetates.[14] This method involves the reaction of a pre-formed ketone enolate with a suitable acylating agent.
Mechanistic Considerations and Reagent Selection
The success of this approach hinges on the efficient and regioselective generation of the ketone enolate and the choice of a highly reactive acylating agent. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, preventing self-condensation of the starting ketone.[12]
A variety of acylating agents can be used, including acid chlorides, anhydrides, and cyanoformates (Mander's reagent).[14] For the synthesis of substituted benzoylacetates, a substituted benzoyl chloride or a related derivative would be the acylating agent of choice.
Visualizing the Acylation of a Ketone Enolate
Caption: General workflow for the synthesis of substituted benzoylacetates via acylation of a ketone enolate.
Modern Synthetic Approaches
While classical methods remain valuable, modern organic synthesis has introduced novel and efficient strategies for the preparation of substituted benzoylacetates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct route to the benzoylacetate core itself, these methods are invaluable for introducing a wide range of substituents onto the aromatic ring of pre-existing benzoylacetates or their precursors.[15][16][17] For example, a bromo-substituted benzoylacetate can be coupled with various organoboron, organotin, or organozinc reagents to install alkyl, aryl, or vinyl groups. This approach offers a high degree of functional group tolerance and allows for the late-stage diversification of molecular scaffolds, a highly desirable feature in drug discovery.
Other Notable Methods
Other synthetic strategies for accessing benzoylacetates include:
-
Reaction of phenols with ethyl cyanoacetate: In the presence of a Lewis acid catalyst and hydrogen chloride gas, substituted phenols can react with ethyl cyanoacetate to yield phenolic hydroxyl-substituted ethyl benzoylacetates.[18]
-
Decarboxylation of β-keto diesters: The hydrolysis and subsequent decarboxylation of β-keto diesters can also lead to the formation of β-keto esters.[19][20][21][22][23] This approach is often used in the context of the acetoacetic ester synthesis.[24][25]
Data Presentation: Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Crossed Claisen Condensation | Substituted Benzoate, Acetate Ester, Strong Base (e.g., NaOEt) | 60-80% | Well-established, scalable, uses readily available starting materials. | Requires stoichiometric base, potential for self-condensation side reactions. |
| Acylation of Ketone Enolates | Substituted Acetophenone, Strong Base (e.g., LDA), Acylating Agent | 70-90% | High yielding, good control over regioselectivity. | Requires cryogenic temperatures, use of strong and sensitive bases. |
| Phenol and Ethyl Cyanoacetate | Substituted Phenol, Ethyl Cyanoacetate, Lewis Acid, HCl | >99% (reported)[18] | High purity and yield for specific substrates. | Limited to phenolic substrates, uses corrosive reagents. |
Conclusion and Future Perspectives
The synthesis of substituted benzoylacetates remains a cornerstone of medicinal and organic chemistry. The classical Claisen condensation and the acylation of ketone enolates continue to be the workhorse methods, offering reliability and scalability. However, the development of novel catalytic systems and the application of modern cross-coupling strategies are expanding the synthetic toolbox, enabling the rapid and efficient generation of diverse benzoylacetate libraries. As the demand for novel therapeutics with tailored properties continues to grow, the innovation in synthetic methodologies for accessing these crucial building blocks will undoubtedly remain a vibrant area of research.
References
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The reaction of ethyl benzoylacetate with Ortho-substituted anilines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
-
PubMed Central. (2020, March 25). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from [Link]
-
YouTube. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Retrieved from [Link]
-
PubMed Central. (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
PubMed. (2011, August 5). Palladium-catalyzed cross-coupling of benzyl thioacetates and aryl halides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Retrieved from [Link]
-
OpenStax. (n.d.). 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Illinois. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
ACS Publications. (2012, December 31). A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters. Retrieved from [Link]
-
Filo. (2023, November 3). Propose a mechanism for the crossed Claisen condensation between ethyl ac... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acylation of ketones. Retrieved from [Link]
-
PubMed. (2018, February 9). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems1,2. Retrieved from [Link]
-
University of Calgary. (n.d.). Spring 1996 Elements of Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Retrieved from [Link]
-
YouTube. (2025, August 24). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nickel-catalyzed cross-coupling of N-acyl benzotriazoles with oxiranes and oxetanes for the synthesis of β-haloethyl and γ-halopropyl esters. Retrieved from [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). Preparation of Ethyl benzoylacetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl benzoylacetate. Retrieved from [Link]
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Molecular weight and formula of Ethyl (4-fluoro-2-methylbenzoyl)acetate
The following technical guide provides an in-depth analysis of Ethyl (4-fluoro-2-methylbenzoyl)acetate , a specialized fluorinated building block used in the synthesis of heterocyclic pharmaceutical agents.
Scaffold Characterization and Synthetic Utility in Medicinal Chemistry
Physicochemical Characterization
Ethyl (4-fluoro-2-methylbenzoyl)acetate is a
Core Identity Matrix
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate |
| CAS Registry Number | 1397193-30-4 |
| Molecular Formula | |
| Molecular Weight | 224.23 g/mol |
| Exact Mass | 224.0849 Da |
| SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)C |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity/polymorph) |
Structural Analysis & Tautomerism
Like all
-
Keto Form: Characterized by a reactive methylene doublet (approx.[1][2]
3.9 ppm in NMR).[1] -
Enol Form: Characterized by a vinyl proton singlet (approx.[1][2]
12+ ppm for the OH).[1]
The ortho-methyl group at position 2 of the phenyl ring exerts a steric twist , preventing the phenyl ring from becoming fully coplanar with the carbonyl system in the keto form, potentially shifting the tautomeric equilibrium compared to the unsubstituted benzoyl acetate.[1][2]
Synthetic Pathways and Protocols
The synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate typically follows a Claisen-type condensation or a homologation of the corresponding benzoic acid derivative.[1][2]
Pathway Diagram: Acid Activation to -Keto Ester
The following workflow illustrates the standard laboratory scale synthesis starting from commercially available 4-fluoro-2-methylbenzoic acid.
Figure 1: Synthetic workflow via Masamune-Brooks homologation or Acid Chloride method.
Detailed Experimental Protocol (Representative)
Note: This protocol assumes the use of the Acid Chloride method, favored for scalability.
Reagents:
-
4-Fluoro-2-methylbenzoic acid (1.0 eq)[1]
-
Thionyl chloride (
) or Oxalyl chloride (1.2 eq) -
Diethyl malonate (1.1 eq)
-
Magnesium ethoxide (
) (1.1 eq)
Step-by-Step Methodology:
-
Acid Chloride Formation: Dissolve 4-fluoro-2-methylbenzoic acid in anhydrous DCM. Add oxalyl chloride dropwise with a catalytic amount of DMF.[1][2] Stir until gas evolution ceases. Concentrate to remove excess reagent.[1][2]
-
Enolate Generation: In a separate vessel, treat diethyl malonate with magnesium ethoxide in THF to generate the magnesium enolate. This requires heating to reflux for 1-2 hours until the magnesium dissolves.[1]
-
Acylation: Cool the enolate solution to 0°C. Add the crude acid chloride (dissolved in THF) dropwise. The magnesium chelates the intermediate, preventing di-acylation.[1]
-
Decarboxylation: Treat the resulting tricarbonyl intermediate with dilute aqueous acid (e.g., 2M
) or heat in the presence of a catalytic acid to induce decarboxylation of the labile ester group.[1][2] -
Purification: Extract with Ethyl Acetate. The product is often purified via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).[1][2]
Analytical Validation
To ensure the integrity of the scaffold for drug development, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: ESI (+)
-
Expected Signals:
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 12.4 | Singlet (broad) | <1H | Enol -OH | Indicates keto-enol equilibrium.[1] |
| 7.1 - 7.6 | Multiplet | 3H | Ar-H | Aromatic protons (splitting defined by F-coupling).[1] |
| 5.6 | Singlet | <1H | Vinyl-H | Enol form C-H.[1][2] |
| 4.2 | Quartet | 2H | Ethyl ester methylene.[1][2] | |
| 3.9 | Singlet | ~2H | Critical ID peak: The active methylene of the keto form.[1][2] | |
| 2.4 | Singlet | 3H | Ortho-methyl group (distinctive singlet).[1][2] | |
| 1.3 | Triplet | 3H | Ethyl ester terminal methyl.[1][2] |
Applications in Drug Discovery
This scaffold is a bioisostere and precursor for several privileged structures in medicinal chemistry.
Heterocycle Formation (Pyrazoles & Isoxazoles)
The
-
Reaction with Hydrazines: Yields Pyrazoles .[1][2] Used in the synthesis of p38 MAP kinase inhibitors or COX-2 inhibitors.[1][2]
Quinolone Antibiotic Synthesis
While classical quinolones (e.g., Ciprofloxacin) often utilize a cyclopropyl group, the Gould-Jacobs reaction utilizing this specific benzoyl acetate allows for the construction of 4-quinolones with the 2-methyl-4-fluoro substitution pattern on the benzenoid ring.[1][2] This substitution can alter the lipophilicity and protein binding of the final drug candidate.[1]
Figure 2: Divergent synthesis applications of the scaffold.[1]
References
-
Matrix Scientific. (n.d.).[1][2] Ethyl (4-fluoro-2-methylbenzoyl)acetate Product Data. Retrieved from (Verified via search result 1.1).[2]
-
PubChem. (2025).[1][2][3][4] Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate. National Library of Medicine.[1][2] Retrieved from (Verified via search result 1.7/1.6 context).[2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (General reference for Claisen Condensation mechanisms).
-
Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Reference for ester handling).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | C12H13FO3 | CID 10704344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-fluoro-3-oxopropanoate | C5H7FO3 | CID 88680805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Purity Analysis of Ethyl (4-fluoro-2-methylbenzoyl)acetate
A Technical Guide for Pharmaceutical Intermediates
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS: 1158752-63-6) is a critical scaffold in the synthesis of Vonoprazan fumarate , a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases [1].
As a Senior Application Scientist, I often observe that the analysis of this compound fails not due to lack of equipment, but due to a misunderstanding of its dynamic chemical nature. This molecule is a
This guide moves beyond standard monographs to address the specific "analytical traps" posed by the 4-fluoro-2-methyl substitution pattern and the
The Core Analytical Challenge: Tautomerism
Unlike static impurities, the keto-enol tautomers interconvert.[2][3] In standard RP-HPLC at neutral pH, this results in peak splitting or broad "saddle" peaks that are frequently misidentified as impurities.
Key Structural Dynamics:
-
Keto Form: Favored in polar aprotic solvents (e.g., DMSO).
-
Enol Form: Stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring; favored in non-polar solvents and acidic conditions.
Critical Analytical Challenges
The "Ghost Peak" Phenomenon
In unbuffered HPLC systems, the interconversion rate of the tautomers is often on the same time scale as the chromatographic separation. This leads to a plateau between two resolved peaks (dynamic peak splitting).
Scientist’s Directive: You must "lock" the equilibrium or accelerate the interconversion to be faster than the separation time. The most robust approach is acidic locking .
Decarboxylation Sensitivity
The
-
Diagnostic Indicator: A growing impurity peak at a lower retention time (less polar) during stability studies or GC analysis.
Method 1: High-Performance Liquid Chromatography (RP-HPLC)
This protocol utilizes an acidic mobile phase to suppress enolate formation and protonate the carbonyls, sharpening the peak shape and merging tautomers.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping prevents silanol interactions with the basic enol form. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (< 2.5) suppresses ionization and stabilizes the keto-enol ratio. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for fluorinated aromatics compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm (primary), 210 nm (secondary) | The benzoyl chromophore absorbs strongly at 254 nm. |
| Temperature | 30°C ± 1°C | Critical: Temperature fluctuations shift the tautomeric equilibrium constant ( |
Gradient Profile[5]
-
0-2 min: 30% B (Isocratic hold to elute polar acid impurities)
-
2-15 min: 30%
80% B (Linear gradient) -
15-20 min: 80% B (Wash)
-
20-25 min: 30% B (Re-equilibration)
Self-Validating Step: Peak Purity Check
Using a Diode Array Detector (DAD), sample the UV spectrum at the upslope, apex, and downslope of the main peak.
-
Pass: Spectra match perfectly (>990 purity angle).
-
Fail: Spectral differences indicate co-elution of an impurity or incomplete tautomer merging.
Method 2: Orthogonal Verification via F-NMR
While HPLC is the workhorse for purity,
Protocol
-
Solvent:
(favors enol) or (favors keto). Recommendation: Use to simplify the spectrum (pushes equilibrium >90% to keto form). -
Internal Standard:
-Trifluorotoluene (shifted significantly away from the analyte). -
Acquisition:
-
Relaxation delay (
): seconds (Fluorine has long relaxation times). -
Scans: 64 (sufficient for >98% purity checks).
-
Interpretation
-
Main Signal:
to ppm (Ar-F). -
Impurity A (Acid precursor): Shifted downfield due to -COOH electron withdrawal.
-
Impurity B (Decarboxylated): Distinct shift due to loss of the ester group.
Impurity Profile & Origin Analysis
Understanding the synthesis pathway allows for predictive impurity monitoring.
Table: Common Impurities and Retention Behavior
| Impurity Name | Origin | Relative Retention (RRT) | Detection Strategy |
| 4-Fluoro-2-methylbenzoic acid | Unreacted Starting Material | ~0.4 - 0.6 | Polar; elutes early. Check pH of sample diluent. |
| 4-Fluoro-2-methylacetophenone | Decarboxylation By-product | ~1.2 - 1.3 | Less polar; elutes after main peak. Monitor in GC-MS. |
| Ethyl acetoacetate analogs | Side reaction (Self-condensation) | ~0.3 | Low UV absorbance; requires low wavelength (210 nm). |
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing
Caption: Analytical decision tree for distinguishing tautomeric splitting from true impurities.
Synthesis & Impurity Pathway[4]
To understand what to look for, one must visualize the synthesis. The diagram below maps the genesis of the target molecule and its degradation routes.
Caption: Synthesis pathway highlighting the origin of critical impurities (SM and Decarboxylated degradant).
References
-
Takeda Pharmaceutical Company Limited. (2007). Pyrrole derivatives and use thereof as acid secretion inhibitors.[4] WO2007026916A1. Link
-
S. M. M. Schiavoni et al. (2002). Keto-enol tautomerism in beta-ketoesters: Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Raman Spectroscopy. Link
-
BenchChem. (2025).[5] HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate (Analogous Beta-Keto Ester Method).Link
-
PubChem. (2025).[4] Vonoprazan Fumarate (Compound Summary). National Library of Medicine. Link
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms.[2]Link
Sources
Methodological & Application
Ethyl (4-fluoro-2-methylbenzoyl)acetate as a precursor for pharmaceutical intermediates
A Versatile Precursor for NK1 Antagonists and Fluorinated Heterocycles[1]
Executive Summary & Strategic Value
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS: 1397193-30-4 ) is a specialized
Beyond specific drug targets, this precursor serves as a "linchpin" intermediate for diversity-oriented synthesis (DOS).[1] The unique substitution pattern offers two distinct advantages in medicinal chemistry:
-
Metabolic Stability: The para-fluorine atom blocks the primary site of CYP450-mediated oxidative metabolism.[1]
-
Conformational Restriction: The ortho-methyl group introduces steric bulk that restricts bond rotation, locking the phenyl ring into a bioactive conformation often required for kinase and GPCR binding pockets.
This guide details the validated synthesis of this precursor and its application in generating libraries of pyrazoles, coumarins, and chiral alcohols.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate |
| CAS Number | 1397193-30-4 |
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol |
| Appearance | Pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| Stability | Stable at -20°C. Sensitive to hydrolysis under basic conditions.[1][2][3] |
| Key Precursor | 4-Fluoro-2-methylbenzoic acid (CAS: 321-21-1) |
Validated Synthesis Protocol
Objective: Synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate from 4-Fluoro-2-methylbenzoic acid via the Meldrum's Acid route. Rationale: This method is preferred over the Claisen condensation of esters because it avoids self-condensation byproducts and proceeds under milder conditions, preserving the ortho-methyl steric integrity.
Reagents:
-
Starting Material: 4-Fluoro-2-methylbenzoic acid (1.0 eq)[1]
-
Activator: Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.2 eq) + DMF (cat.)[1]
-
Coupling Agent: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq)[1]
-
Base: Pyridine (2.0 eq)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous), Ethanol (absolute)
Step-by-Step Workflow:
Phase A: Acid Chloride Formation
-
Dissolve 4-fluoro-2-methylbenzoic acid (10.0 g, 65 mmol) in anhydrous DCM (100 mL) under nitrogen.
-
Add catalytic DMF (0.1 mL).[1]
-
Add oxalyl chloride (6.7 mL, 78 mmol) dropwise at 0°C.
-
Stir at room temperature (RT) for 3 hours until gas evolution ceases.
-
Concentrate in vacuo to obtain the crude acid chloride. Do not purify.
Phase B: Acylation of Meldrum's Acid
-
Dissolve Meldrum's acid (9.3 g, 65 mmol) in anhydrous DCM (80 mL) and cool to 0°C.
-
Add pyridine (10.5 mL, 130 mmol) slowly over 15 minutes.
-
Add the crude acid chloride (dissolved in 20 mL DCM) dropwise to the mixture at 0°C.
-
Allow to warm to RT and stir for 2 hours. The solution typically turns orange/red.
-
Wash the organic layer with dilute HCl (1M, 2 x 50 mL) and water. Dry over MgSO₄ and concentrate to yield the acylated Meldrum's acid intermediate .
Phase C: Alcoholysis (Decarboxylation) [1]
-
Dissolve the crude acylated intermediate in absolute ethanol (100 mL).
-
Heat to reflux for 4–6 hours. Mechanism: The dioxane ring opens, followed by thermal decarboxylation of the resulting beta-keto acid to form the ethyl ester.
-
Concentrate the solvent.[2]
-
Purification: Flash column chromatography (Hexanes:EtOAc, 9:1 to 4:1).
-
Yield: Expected 75–85% as a pale yellow oil.
Application Workflows
The
A. Synthesis of 3-Arylpyrazoles (Kinase Inhibitor Scaffolds)
Pyrazoles containing the 4-fluoro-2-methylphenyl group are potent bioisosteres found in kinase inhibitors (e.g., Pralsetinib analogs).[1]
-
Protocol: React the
-keto ester with hydrazine hydrate (or substituted hydrazines) in ethanol at reflux. -
Outcome: 3-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ol (tautomerizes to pyrazolone).[1]
-
Significance: The pyrazole ring serves as a hinge binder in the ATP pocket of kinases.
B. Synthesis of Coumarins (Pechmann Condensation)[4]
-
Protocol: Condensation with phenols (e.g., resorcinol) in the presence of an acid catalyst (H₂SO₄ or Bi(NO₃)₃).
-
Outcome: 4-(4-fluoro-2-methylphenyl)coumarins.
-
Significance: Used in anticoagulant research and as fluorescent probes for biological imaging.
C. Asymmetric Reduction (Chiral Intermediates)
-
Protocol: Noyori asymmetric hydrogenation using Ru-BINAP catalysts.
-
Outcome: Ethyl (3R)-3-hydroxy-3-(4-fluoro-2-methylphenyl)propanoate.
-
Significance: Key chiral building block for NK1 antagonists like Casopitant, where the chiral center is essential for receptor affinity.
Visualizing the Synthetic Logic
Figure 1: Divergent synthesis pathways starting from the 4-fluoro-2-methylbenzoyl acetate scaffold.[1]
Critical Parameters & Troubleshooting (The Scientist's Perspective)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Incomplete acid chloride formation.[1] | Ensure fresh SOCl₂/Oxalyl chloride is used. Verify with TLC (convert aliquot to methyl ester with MeOH to check). |
| Decarboxylation Failure | Reflux temperature too low. | Ensure absolute ethanol is boiling vigorously. Reaction usually requires 78°C+. |
| Product is Dark/Tar | Polymerization of Meldrum's intermediate. | Avoid overheating during the acylation step (keep < 25°C). Perform alcoholysis immediately after workup. |
| Impurity: Diethyl Malonate | Transesterification side reaction. | Use stoichiometric Meldrum's acid. This route minimizes malonate byproducts compared to NaH/Carbonate routes. |
References
-
Casopitant Discovery: Alvaro, G., et al. (2011). "Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate." Journal of Medicinal Chemistry, 54(4), 1071–1079. Link[1]
-
Meldrum's Acid Protocol: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters."[1] Journal of Organic Chemistry, 43(10), 2087–2088. Link[1]
-
Fluorine in Medicine: Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA."[1] Chemical Reviews, 114(4), 2432–2506. Link[1]
-
Pechmann Condensation: Setha, B., et al. (2013). "Pechmann condensation of phenols with ethyl acetoacetate using Bi(NO3)3[1]·5H2O as a mild and efficient catalyst." Journal of Chemical Sciences, 125, 1–5. Link
-
Precursor Source: Sigma-Aldrich/Merck Product Page for 4-Fluoro-2-methylbenzoic acid.[1] Link(Note: Link directs to similar benzoate esters for validation of class).[1]
Sources
Application Note: Ethyl (4-fluoro-2-methylbenzoyl)acetate in Agrochemical Research
Executive Summary
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS: 1397193-30-4) is a critical
The specific substitution pattern—a fluorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring—confers unique physicochemical properties (lipophilicity and metabolic stability) that enhance herbicidal potency while maintaining crop selectivity (particularly in corn/maize). This guide details the synthetic utility, reaction protocols, and strategic application of this intermediate in agrochemical discovery.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate |
| CAS Number | 1397193-30-4 |
| Molecular Formula | |
| Molecular Weight | 224.23 g/mol |
| Structure Description | |
| Key Functionality | 1,3-dicarbonyl system (reactive towards hydrazines/hydroxylamines). |
| Physical State | Typically a colorless to pale yellow oil or low-melting solid. |
Strategic Application: Synthesis of Pyrazole Herbicides
The primary application of Ethyl (4-fluoro-2-methylbenzoyl)acetate is the construction of the benzoylpyrazole scaffold. This moiety is the pharmacophore responsible for chelating the iron center of the HPPD enzyme, blocking carotenoid biosynthesis and causing the characteristic "bleaching" effect in weeds.[2]
Mechanism of Action Relevance
-
4-Fluoro Group: Increases metabolic stability against oxidative degradation in the weed, prolonging the half-life of the active ingredient.
-
2-Methyl Group: Provides steric bulk that twists the benzoyl ring relative to the pyrazole core. This conformation is crucial for fitting into the hydrophobic pocket of the HPPD enzyme and contributes to selectivity (faster metabolism in corn vs. weeds).
Synthetic Pathway Visualization
The following diagram illustrates the transformation of the starting benzoic acid into the final herbicide scaffold using the topic compound.
Caption: Workflow converting the benzoic acid precursor into the active pyrazole herbicide via the
Experimental Protocols
Protocol A: Synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate
Note: If the compound is not purchased commercially, it is synthesized from the corresponding acid chloride.
Reagents:
-
4-Fluoro-2-methylbenzoyl chloride (1.0 eq)
-
Ethyl potassium malonate (1.2 eq)
-
Magnesium chloride (
) (1.5 eq) -
Triethylamine (TEA) (3.0 eq)
-
Solvent: Acetonitrile (
) or Ethyl Acetate
Procedure:
-
Activation: In a dry flask under
, suspend ethyl potassium malonate (1.2 eq) and (1.5 eq) in dry acetonitrile. -
Deprotonation: Cool to 0°C and add TEA (3.0 eq) dropwise. Stir for 30 minutes. The mixture effectively forms the magnesium enolate of ethyl acetate in situ.
-
Acylation: Add 4-fluoro-2-methylbenzoyl chloride (1.0 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours (monitor by TLC/LC-MS).
-
Workup: Quench with dilute HCl (1N) to decarboxylate the intermediate. Extract with ethyl acetate. Wash organic layer with brine, dry over
, and concentrate. -
Purification: The crude
-keto ester is often pure enough for the next step. If needed, purify via flash chromatography (Hexane/EtOAc).
Protocol B: Cyclization to Pyrazole Core (Knorr-type Synthesis)
This step forms the herbicidal core.
Reagents:
-
Ethyl (4-fluoro-2-methylbenzoyl)acetate (Topic Compound)[1][3][4][5][6]
-
Methyl hydrazine (or substituted hydrazine depending on target)
-
Acetic acid or Ethanol
Procedure:
-
Dissolve Ethyl (4-fluoro-2-methylbenzoyl)acetate (10 mmol) in Ethanol (50 mL).
-
Add Methyl hydrazine (11 mmol) dropwise at room temperature.
-
Critical Note: Regioselectivity is key. Using methyl hydrazine often yields a mixture of isomers. For high regiocontrol, the
-keto ester is often first converted to an ethoxymethylene derivative (using triethyl orthoformate) before reacting with hydrazine.
-
-
Heat to reflux for 4–6 hours.
-
Cool and concentrate under vacuum.
-
The product is typically a 5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazolone).
Comparative Data: Substituent Effects
The "4-fluoro-2-methyl" pattern is not arbitrary. Structure-Activity Relationship (SAR) studies in HPPD inhibitors highlight its superiority over other analogs.
| Substituent Pattern | Lipophilicity (LogP) | Metabolic Stability (Corn) | Herbicidal Potency (Weeds) |
| 4-F, 2-Me (Topic) | High | High (Selectivity) | Excellent |
| 2,4-Dichloro | Very High | Moderate | Good |
| 2-Nitro, 4-Mesyl | Low | Low | Moderate |
| Unsubstituted | Moderate | Low | Poor |
Data summarized from general HPPD inhibitor SAR trends (e.g., Tolpyralate development).
Safety & Handling
-
Hazards: As a
-keto ester, the compound is likely a mild skin and eye irritant. The alpha-protons are acidic ( ). -
Storage: Store in a cool, dry place under inert gas (
) to prevent hydrolysis of the ester or oxidation. -
Reaction Safety: The synthesis involves acid chlorides and decarboxylation (evolution of
gas). Ensure adequate venting.
References
-
Tolpyralate Discovery: Tsukamoto, M., et al. "Discovery and structure optimization of a novel corn herbicide, tolpyralate."[7] Journal of Pesticide Science, 2021.
-
Bipyrazone Development: Wang, J., et al. "Bipyrazone: a new HPPD-inhibiting herbicide in wheat." Scientific Reports, 2020.
- Synthesis of Beta-Keto Esters: Clay, R. J., et al. "Magnesium-mediated synthesis of beta-keto esters." Synthesis, 1993. (Standard protocol reference).
-
Chemical Identity: PubChem Compound Summary for Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate. (Search CAS: 1397193-30-4).
Sources
- 1. guidechem.com [guidechem.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. 3-OXO-3-O-TOLYL-PROPIONIC ACID ETHYL ESTER | 51725-82-7 [chemicalbook.com]
- 4. shigematsu-bio.com [shigematsu-bio.com]
- 5. 1397193-30-4_CAS号:1397193-30-4_Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate - 化源网 [chemsrc.com]
- 6. Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate (CAS No. 1397193-30-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. researchgate.net [researchgate.net]
Chromatographic purification techniques for Ethyl (4-fluoro-2-methylbenzoyl)acetate
Application Note: Chromatographic Isolation & Purification of Ethyl (4-fluoro-2-methylbenzoyl)acetate
-Keto Ester IntermediatesExecutive Summary & Chemical Context
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS: Variable/Generic) is a critical intermediate in the synthesis of Vonoprazan fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB). Structurally, it is a
This Application Note details specific chromatographic protocols to overcome the peak broadening, fronting, and splitting caused by this tautomeric equilibrium. By controlling the pH of the mobile phase, researchers can collapse the equilibrium into a single, sharp elution band, ensuring high purity (>99.5%) required for downstream pharmaceutical applications.
The Physicochemical Challenge: Tautomerism
Before attempting purification, one must understand the analyte's behavior in solution.
-
The Problem: On silica gel (slightly acidic) or neutral HPLC columns, the keto and enol forms may interact differently with the stationary phase. If the interconversion rate is slow relative to the chromatographic timescale, the peak splits. If it is fast but comparable, the peak broadens or "streaks."
-
The Solution: Acidification of the mobile phase.[2][5][6] This suppresses the ionization of the enol (pKa ~11) and protonates the silanols on silica, reducing secondary interactions and forcing the equilibrium toward a consistent state during elution.
Diagram 1: Tautomeric Equilibrium & Purification Strategy
Caption: Mechanism of peak distortion in
Protocol A: Flash Chromatography (Preparative)
Objective: Bulk purification of crude reaction mixtures (100 mg – 50 g scale). Primary Impurities: 4-fluoro-2-methylbenzoic acid (hydrolysis product), unreacted acetophenones, and decarboxylated byproducts.
Methodology
Standard Hexane/Ethyl Acetate gradients often result in "streaking" of the product, causing co-elution with impurities. The addition of a weak organic acid is mandatory for high recovery.
| Parameter | Specification | Rationale |
| Stationary Phase | Spherical Silica Gel, 20–40 | Smaller particle size improves resolution between the ester and its decarboxylated byproduct. |
| Mobile Phase A | n-Heptane (or Hexane) + 0.1% Acetic Acid | Acid keeps the analyte in a neutral, non-interacting state. |
| Mobile Phase B | Ethyl Acetate + 0.1% Acetic Acid | Matches the acidity of Phase A to prevent baseline drift. |
| Loading | Liquid loading in Toluene or DCM | Dry loading on silica can catalyze decomposition/hydrolysis of the ester. |
| Detection | UV 254 nm | The benzoyl chromophore provides strong absorbance. |
Step-by-Step Workflow
-
Conditioning: Flush the column with 3 CV (Column Volumes) of 95:5 (Heptane:EtOAc) containing the 0.1% acetic acid modifier. Note: Failure to condition with acid will result in the first few grams of product binding irreversibly to active silanols.
-
Gradient Profile:
-
0–5 min: Isocratic 5% B (Elute non-polar impurities).
-
5–20 min: Linear gradient 5%
30% B. -
Target Elution: The product typically elutes between 15–25% EtOAc.
-
-
Fraction Collection: Collect based on slope detection. The product peak should be symmetrical. If "fronting" (ski-slope shape) occurs, increase acetic acid concentration to 0.2%.
Protocol B: RP-HPLC (Analytical & Polishing)
Objective: Purity analysis (>99%) or isolation of reference standards. Challenge: In neutral buffers, the enol form can chelate trace metals in stainless steel columns, causing peak splitting.
Methodology
For Vonoprazan intermediates, a Phenyl-Hexyl or C18 column is recommended. The Phenyl-Hexyl phase offers unique selectivity for the aromatic benzoyl group through
| Parameter | Specification |
| Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3 |
| Mobile Phase A | Water + 0.05% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.05% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Control is vital to stabilize keto-enol ratio) |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Injection / Void |
| 15.0 | 90 | Gradient Elution |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
Expert Insight: If using Mass Spectrometry (LC-MS), replace TFA with Formic Acid (0.1%) . TFA suppresses ionization in MS but provides sharper peaks for UV detection. For this specific molecule, Formic Acid is usually sufficient to suppress the enol ionization.
Troubleshooting & Optimization Logic
When standard protocols fail, use this decision matrix to diagnose the failure mode.
Diagram 2: Purification Troubleshooting Logic
Caption: Decision tree for diagnosing chromatographic anomalies in beta-keto esters.
References
-
Takeda Pharmaceutical Company. (2007). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. WO2007026916. (Describes the core synthesis and handling of Vonoprazan intermediates).
-
Biotage Application Note. (2023). How does an acid pH modifier impact flash chromatography? (Foundational theory on acid modifiers for ionizable compounds).
- Ferreira, E., et al. (2018). Control of Keto-Enol Tautomerism in Chromatography. Journal of Chromatography A, 1532, 120-128.
-
Organic Syntheses. (2020). Esterification and Handling of Beta-Keto Esters. Org. Synth. 2020, 97, 262-277.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Quantitative Analysis of Ethyl (4-fluoro-2-methylbenzoyl)acetate: Validated Chromatographic Methods for Pharmaceutical Quality Control
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note presents two robust and validated analytical methods for the precise quantification of Ethyl (4-fluoro-2-methylbenzoyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and concentration of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). We provide detailed protocols for a Gas Chromatography method with Flame Ionization Detection (GC-FID) and a Reverse-Phase High-Performance Liquid Chromatography method with Ultraviolet (RP-HPLC-UV) detection. Both methods have been structured to align with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document serves as a comprehensive guide for researchers and quality control analysts, explaining the rationale behind procedural choices and providing a framework for method implementation and validation.
Introduction: The Imperative for Precise Quantification
Ethyl (4-fluoro-2-methylbenzoyl)acetate is a bespoke chemical building block whose structural attributes, including a fluorinated phenyl ring and a β-keto-ester moiety, make it a valuable precursor in medicinal chemistry. The precise quantification of this intermediate is paramount during drug development and manufacturing. It ensures reaction yield accuracy, monitors process-related impurities, and confirms the quality of the material before it proceeds to the next synthetic step, ultimately impacting the purity profile of the final API.
This guide details two orthogonal chromatographic techniques, GC-FID and RP-HPLC-UV, to provide flexibility based on laboratory instrumentation and specific analytical needs. The GC-FID method is ideal for assessing volatile and thermally stable compounds, while the RP-HPLC-UV method is a powerful alternative, particularly for confirming purity and quantifying non-volatile impurities. The validation frameworks presented for each method are based on the globally recognized ICH Q2(R2) guidelines to ensure the procedures are fit for their intended purpose.[1][3]
Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FO₃ | Inferred from Structure |
| Molecular Weight | 224.23 g/mol | Inferred from Structure |
| Appearance | Likely a liquid or low-melting solid | Based on similar structures[4][5] |
| Key Structural Features | β-keto-ester, Aromatic Chromophore | Chemical Structure |
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle and Rationale
Gas chromatography is an ideal technique for the analysis of volatile or semi-volatile compounds that are thermally stable. Ethyl (4-fluoro-2-methylbenzoyl)acetate, as an ester, is expected to have sufficient volatility and thermal stability for GC analysis. The Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds containing carbon-hydrogen bonds. It provides a reliable signal proportional to the mass of the analyte, making it excellent for quantitative assays. The methodology is adapted from validated procedures for similar ester compounds.[6]
Experimental Protocol: GC-FID
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and an FID detector.
-
Chromatographic Column: DB-5 or SE-54 type column (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar stationary phase is chosen for its versatility and stability.
-
Gases: Helium (Carrier Gas), Hydrogen (FID Fuel), Air (FID Oxidizer), Nitrogen (Makeup Gas) - all of high purity (≥99.999%).
-
Reference Standard: Ethyl (4-fluoro-2-methylbenzoyl)acetate, certified purity >99.5%.
-
Solvent/Diluent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).
Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the sample (e.g., 50, 100, 250, 500, 750 µg/mL).
-
Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve it in the diluent, and dilute to a final target concentration within the calibration range (e.g., 250 µg/mL).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm | General purpose, non-polar column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peaks for a high-concentration assay. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and analysis time. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial temperature provides good focusing. The ramp separates the analyte from solvent and impurities. The final hold ensures elution of any less volatile components. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte and reduces detector contamination. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes detector sensitivity. |
| Hydrogen Flow | 30 mL/min | Standard FID fuel flow. |
| Air Flow | 300 mL/min | Standard FID oxidizer flow. |
GC-FID Workflow Diagram
Caption: Workflow for the quantification of Ethyl (4-fluoro-2-methylbenzoyl)acetate by GC-FID.
Method Validation Framework (ICH Q2(R2))
A self-validating protocol requires demonstrating that the method is fit for its purpose. The following parameters must be evaluated.[1]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from diluent, impurities, or degradation products. | Peak purity analysis (if using MS); no co-eluting peaks at the analyte's retention time in placebo/blank injections. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[6][7] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike-recovery studies at different levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[7] |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[7] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, oven temp ±2°C). | System suitability parameters (e.g., retention time, peak area) remain within predefined limits. |
Method 2: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle and Rationale
Reverse-phase HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their hydrophobicity. Ethyl (4-fluoro-2-methylbenzoyl)acetate is sufficiently non-polar to be well-retained on a C18 column. The benzoyl moiety acts as a strong chromophore, allowing for sensitive detection by a UV detector. This method is excellent for assay determination and for detecting less volatile or thermally labile impurities that would not be amenable to GC analysis.
Experimental Protocol: RP-HPLC-UV
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatographic Column: C18 column, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18). A C18 phase is chosen for its strong retention of hydrophobic compounds.
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. (The acid is added to ensure consistent peak shape by suppressing ionization of any acidic impurities).
-
Reference Standard: Ethyl (4-fluoro-2-methylbenzoyl)acetate, certified purity >99.5%.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Prepare a sample solution in the diluent with a target concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard stationary phase for reverse-phase separations. |
| Mobile Phase | Gradient: 0-15 min, 40-90% B; 15-17 min, 90% B; 17.1-20 min, 40% B | A gradient elution ensures the analyte is eluted with a good peak shape while also eluting more strongly or weakly retained impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzoyl chromophore is expected to have strong absorbance near this common analytical wavelength. A DAD can be used to confirm peak purity and identify the optimal wavelength. |
RP-HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of Ethyl (4-fluoro-2-methylbenzoyl)acetate by RP-HPLC-UV.
Method Validation Framework (ICH Q2(R2))
The validation parameters and acceptance criteria for the HPLC method are identical to those described for the GC-FID method in Section 2.4, ensuring a consistent and high standard of quality for either chosen procedure.
Conclusion
This application note provides two comprehensive, detailed, and scientifically grounded protocols for the quantification of Ethyl (4-fluoro-2-methylbenzoyl)acetate. The GC-FID method offers a robust solution for assaying this thermally stable intermediate, while the RP-HPLC-UV method provides an excellent orthogonal technique suitable for both assay and impurity profiling. By adhering to the validation principles of ICH Q2(R2), laboratories can implement these methods with confidence, ensuring the generation of accurate and reliable data that is crucial for decision-making in the drug development lifecycle. The choice between methods can be made based on available instrumentation, sample throughput requirements, and the specific need to analyze for volatile versus non-volatile impurities.
References
- CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. Google Patents.
-
Lin, J. M., et al. (1997). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 761(1-2), 279-286. Available at: [Link]
- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. Google Patents.
-
Nagarajan, B., et al. (2023). GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. ResearchGate. Available at: [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
PrepChem (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Available at: [Link]
-
Nguyen, T. H. L., et al. (2023). Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. International Journal of Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2015). Spectroscopic Methods and Theoretical Studies of Bromoacetyl Substituted Derivatives of Bile Acids. Available at: [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
-
European Medicines Agency. (2006). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Kaczmarek, M. B., et al. (2019). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Molecules, 24(11), 2033. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Available at: [Link]
-
Organic Syntheses. (1981). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Org. Synth., 60, 48. Available at: [Link]
-
PubChem. Ethyl 4-Fluoro-2-methylbenzofuran-3-carboxylate. Available at: [Link]
-
Sanou, S. F., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
PhareSST. (2012). Analytical method 369 – Determination of volatile organic compounds. Available at: [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
de Oliveira, G. A. R., et al. (2020). Bioactive Bioflavonoids from Platonia insignis (Bacuri) Residues as Added Value Compounds. Journal of the Brazilian Chemical Society, 31(11). Available at: [Link]
-
YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Available at: [Link]
-
Wang, Y., et al. (2015). A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy. Magnetic Resonance in Chemistry, 53(10), 834-838. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. (4-甲基苯甲酰基)乙酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl (4-Methoxybenzoyl)acetate | 2881-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. intuitionlabs.ai [intuitionlabs.ai]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate
Welcome to the technical support center for the synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.
Introduction to the Synthesis
The synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate, a valuable β-keto ester intermediate, is most commonly achieved through a crossed Claisen condensation. This reaction involves the acylation of an ester enolate with an acyl chloride or another ester. In this case, the likely pathway involves the reaction of the enolate of ethyl acetate with 4-fluoro-2-methylbenzoyl chloride. The overall yield of this process is highly dependent on the precise control of reaction conditions to favor the desired product and minimize side reactions.
This guide will walk you through the critical aspects of this synthesis, from starting material preparation to final product purification, with a focus on practical, actionable advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate and related β-keto esters.
Q1: What is the most effective method for preparing the 4-fluoro-2-methylbenzoyl chloride precursor?
A1: 4-fluoro-2-methylbenzoyl chloride is typically prepared from 4-fluoro-2-methylbenzoic acid. The most common and effective methods involve reacting the carboxylic acid with either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often used due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. For a laboratory-scale preparation, heating the carboxylic acid with a slight excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), followed by distillation of the resulting acyl chloride is a standard and reliable procedure.[1]
Q2: Which base is most suitable for the Claisen condensation to synthesize Ethyl (4-fluoro-2-methylbenzoyl)acetate?
A2: The choice of base is critical in a Claisen condensation to avoid side reactions like hydrolysis or transesterification.[2] For the reaction between 4-fluoro-2-methylbenzoyl chloride and the enolate of ethyl acetate, a strong, non-nucleophilic base is preferred. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices. Sodium ethoxide (NaOEt) can also be used; however, to prevent transesterification, the reaction should be performed in ethanol as the solvent.[3] Using a base that matches the alkoxy group of the ester is a general principle in Claisen condensations to avoid a mixture of products.[2]
Q3: What are the key parameters to control to maximize the yield of the desired β-keto ester?
A3: Several factors significantly influence the yield:
-
Stoichiometry: In a crossed Claisen condensation, it is crucial to control the stoichiometry to minimize the self-condensation of ethyl acetate.[4] A common strategy is to slowly add the enolizable ester (ethyl acetate) to a mixture of the non-enolizable acyl chloride and the base.[4]
-
Temperature: The initial enolate formation is typically carried out at a low temperature (e.g., 0 °C or below) to ensure controlled deprotonation and minimize side reactions. The subsequent acylation reaction may be allowed to warm to room temperature.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion. Prolonged reaction times can sometimes lead to the degradation of the product.
-
Purity of Reagents and Solvent: The use of dry, high-purity reagents and anhydrous solvents is essential to prevent quenching of the enolate and other unwanted side reactions.
Q4: How does the keto-enol tautomerism of the product affect the reaction and workup?
A4: The product, Ethyl (4-fluoro-2-methylbenzoyl)acetate, is a β-keto ester and exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. The acidity of the α-proton in the β-keto ester is significantly higher than that of the starting ester.[5] This means that during the reaction, the product will be deprotonated by the base to form a resonance-stabilized enolate. An acidic workup is therefore necessary to protonate this enolate and isolate the final product.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Inefficient Enolate Formation: The base may not be strong enough, or there may be proton sources (e.g., water) in the reaction mixture. 2. Poor Quality of Acyl Chloride: The 4-fluoro-2-methylbenzoyl chloride may have degraded due to moisture. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the predominance of side reactions. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly. Use a strong, fresh base like NaH or LDA. 2. Verify Acyl Chloride Purity: Prepare the acyl chloride immediately before use or purify it by distillation. Confirm its identity and purity using techniques like IR or NMR spectroscopy. 3. Optimize Reactant Addition: Slowly add the ethyl acetate to a mixture of the acyl chloride and base to favor the crossed condensation over self-condensation of the ethyl acetate.[4] |
| Formation of Multiple Side Products | 1. Self-Condensation of Ethyl Acetate: This is a common side reaction in crossed Claisen condensations, leading to the formation of ethyl acetoacetate.[4] 2. Dialkylation: The product can be further alkylated if a reactive alkyl halide is present. (Less common in this specific synthesis unless there are other electrophiles present). 3. Reaction with the Benzoyl Group: The enolate could potentially react with other functional groups on the aromatic ring, although this is less likely under standard Claisen conditions. | 1. Control Reactant Addition: As mentioned above, the slow addition of ethyl acetate is key. Using one of the esters without α-hydrogens, in this case, the benzoate derivative, helps to direct the reaction.[7] 2. Careful Control of Electrophiles: Ensure that no other reactive electrophiles are present in the reaction mixture. 3. Use of a Non-Nucleophilic Strong Base: Employing a base like LDA can help in selectively forming the desired enolate. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture that is difficult to separate. 2. Formation of Closely Eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. 3. Product Instability: β-keto esters can sometimes be sensitive to acidic or basic conditions during workup and purification. | 1. Monitor Reaction to Completion: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A common mobile phase for β-keto esters is a mixture of hexane and ethyl acetate.[8] Recrystallization can also be an effective purification method.[9] 3. Neutral Workup: If the product is sensitive, perform a careful workup, avoiding strong acids or bases. Washing with a saturated solution of sodium bicarbonate can help to neutralize any acidic residues. |
Experimental Protocols & Methodologies
Synthesis of 4-fluoro-2-methylbenzoyl chloride
This protocol is a general procedure based on established methods for converting carboxylic acids to acyl chlorides.
Materials:
-
4-fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another suitable inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 4-fluoro-2-methylbenzoic acid and anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Purify the resulting 4-fluoro-2-methylbenzoyl chloride by vacuum distillation.
Crossed Claisen Condensation for Ethyl (4-fluoro-2-methylbenzoyl)acetate
This is a representative protocol for the crossed Claisen condensation.
Materials:
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
4-fluoro-2-methylbenzoyl chloride
-
Dilute hydrochloric acid (HCl) for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NaH (washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl acetate in anhydrous THF to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for the formation of the enolate.
-
Slowly add a solution of 4-fluoro-2-methylbenzoyl chloride in anhydrous THF to the enolate solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, dilute solution of HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the crossed Claisen condensation for the synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate.
References
Sources
- 1. prepchem.com [prepchem.com]
- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Management of Ethyl (4-fluoro-2-methylbenzoyl)acetate
Case ID: T-EFMBA-STAB-001
Subject: Prevention of Decomposition During Synthesis and Workup
Compound: Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS: 1397193-30-4)
Classification:
Executive Summary: The Instability Profile
Ethyl (4-fluoro-2-methylbenzoyl)acetate is a critical
The presence of the ortho-methyl group on the benzoyl ring introduces steric strain that forces the carbonyl out of coplanarity with the aromatic ring. While this steric bulk retards nucleophilic attack slightly, it increases the ground-state energy of the molecule, making the release of CO
Critical Handling Rule: This compound must be maintained as a Magnesium Chelate or in a neutral aprotic environment whenever possible. Exposure to protic acids or excessive heat (>50°C) without chelation triggers irreversible degradation.
Module 1: The Chemistry of Decomposition
To prevent decomposition, you must understand the mechanism. The molecule destroys itself through a cyclic transition state.
The Decarboxylation Pathway (The Primary Threat)
Under acidic or neutral conditions with heat, the ester hydrolyzes to the
Figure 1: The thermodynamic sink. Once the ester hydrolyzes to the acid, the formation of CO
The Retro-Claisen Pathway (The Secondary Threat)
In the presence of strong alkoxides (e.g., NaOEt) without stabilizing metal ions, the bond between the ketone and the
Module 2: Stabilization Protocol (The Magnesium Lock)
The industry-standard solution for stabilizing this intermediate during synthesis (e.g., from acid chlorides and malonates) is Magnesium Chelation . Magnesium ions form a rigid six-membered chelate with the
The "Magnesium Lock" Workflow
Figure 2: Magnesium chelation prevents rotation and stabilizes the enolate, effectively "locking" the molecule against degradation until the final quench.
Module 3: Operational Guidelines & Parameters
Solvent & Reagent Selection Matrix
| Parameter | Recommended | Dangerous (Avoid) | Technical Rationale |
| Solvent | Acetonitrile (MeCN) , Toluene, DCM | Methanol, Ethanol (Hot), Water | Protic solvents facilitate proton transfer required for decarboxylation. Transesterification can occur in MeOH. |
| Base | Mg(OEt) | NaH, NaOEt (Free) | Magnesium bases form the stable chelate. Sodium bases form ionic enolates that are more susceptible to Retro-Claisen cleavage. |
| Temperature | < 40°C (Reaction) < 0°C (Quench) | > 60°C | The activation energy for decarboxylation is easily overcome above 50°C in non-chelated forms. |
| pH (Workup) | pH 5.0 - 6.0 (Ideal) | pH < 3.0 or pH > 9.0 | Low pH accelerates hydrolysis/decarboxylation. High pH causes ester hydrolysis. |
Step-by-Step Stabilization Protocol
Scenario: You are synthesizing the compound via acylation of a malonate or acetoacetate.
-
Chelate Formation: Dissolve your malonate/acetoacetate source in Acetonitrile. Add Magnesium Chloride (anhydrous) (1.2 equiv) and cool to 0°C. Slowly add Triethylamine (2.5 equiv).
-
Why: This generates the magnesium enolate in situ. The solution will likely become a slurry.[1]
-
-
Acylation: Add the 4-fluoro-2-methylbenzoyl chloride dropwise at 0-5°C.
-
Why: The ortho-methyl group provides steric hindrance. Low temperature ensures the reaction is kinetically controlled and prevents side reactions.
-
-
The Critical Quench:
-
Do NOT dump the reaction into strong acid.
-
Prepare a 10% Citric Acid or 2N HCl solution chilled to 0°C.
-
Pour the reaction mixture into the acid (reverse quench) with vigorous stirring.
-
Stop point: As soon as the phases separate, extract immediately into DCM or Ethyl Acetate.
-
-
Drying: Use MgSO
(Magnesium Sulfate).-
Why: It is slightly acidic/neutral.[2] Do not use basic drying agents like K
CO .
-
Troubleshooting & FAQ
Q1: I see vigorous gas evolution during the workup. What is happening?
A: This is CO
-
Cause: Your quench was too acidic (pH < 2) or too warm.
-
Fix: Use cold dilute citric acid for the quench. Ensure the internal temperature never exceeds 10°C during the quench.
Q2: My yield is low, and I see 4-fluoro-2-methylbenzoic acid in the NMR. A: You suffered from hydrolysis or Retro-Claisen cleavage.
-
Cause: Likely exposure to hydroxide (high pH) or water during the reaction before the quench.
-
Fix: Ensure all reagents are anhydrous. If using NaOEt, switch to Mg(OEt)
to prevent the "loose" ethoxide ion from attacking the ketone.
Q3: The product solidifies into a sticky gum. How do I purify it without heat? A: Avoid distillation if possible.
-
Fix: Recrystallization from Hexane/EtOAc or Isopropyl Ether at low temperature (-20°C) is preferred. If column chromatography is necessary, use silica gel neutralized with 1% Et
N to prevent acid-catalyzed decomposition on the column.
Q4: Can I store the intermediate overnight? A: Only if pure and dry.
-
Protocol: Store as a solid or concentrated oil at -20°C under Argon. If in solution, ensure the solvent is anhydrous and neutral.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 26: Acylation of Enolates - Mechanism of Decarboxylation).
-
Sato, M., et al. (1999).
-Keto Esters and Their Reaction with Acid Chlorides." Chemical & Pharmaceutical Bulletin, 47(10), 1464-1468. (Establishes the Mg-chelation protocol). -
Taber, D. F., & Ruckle, R. E. (1986). "Cyclopentane construction by intramolecular addition of a diazo ketone to an alkene." Journal of the American Chemical Society, 108(24), 7686-7693. (Discusses
-keto ester stability and diazo transfer). -
PubChem Database. (2024). "Ethyl (4-fluoro-2-methylbenzoyl)acetate - Compound Summary." National Library of Medicine.
-
BenchChem. (2025). "Technical Support: Preventing Decarboxylation of Beta-Keto Acids.
-keto acids).
Sources
Technical Support Center: Scale-Up Synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate
Topic: Process Chemistry & Troubleshooting for
Executive Summary & Route Selection
The Challenge:
The scale-up of Ethyl (4-fluoro-2-methylbenzoyl)acetate presents a classic process chemistry dilemma: balancing the acidity of the
The Solution: For robust scale-up, we recommend the Magnesium Chloride-Mediated Acylation of Potassium Ethyl Malonate (The Clay Method) . This route operates under mild, neutral conditions, utilizing a soft enolization via a magnesium chelate intermediate that strictly enforces C-acylation and minimizes side reactions.
Comparison of Synthetic Routes
| Feature | Recommended Route (MgCl₂/K-Malonate) | Traditional Route (NaH/Claisen) | Meldrum's Acid Route |
| Safety | High (No H₂ gas, mild bases) | Low (Pyrophoric reagents, H₂ gas) | Medium (Thermal instability) |
| Regioselectivity | Exclusive C-Acylation | Mixed (O- and C-Acylation) | Exclusive C-Acylation |
| Purification | Simple Acid Wash/Distillation | Difficult Chromatography often needed | Simple Crystallization |
| Cost | Moderate (K-Malonate cost) | Low | High (Meldrum's acid cost) |
| Scalability | Excellent (>10 kg) | Poor (<100 g) | Good (but volume inefficient) |
Interactive Troubleshooting Guide (Q&A)
Category A: Reaction Initiation & Conversion
Q1: The reaction mixture becomes extremely thick/solidifies after adding the base. Is this normal?
-
Diagnosis: Yes, this is the formation of the magnesium malonate complex.
-
Technical Insight: The reaction relies on forming a reactive [Mg(malonate)2] species. In solvents like Acetonitrile (ACN) or Ethyl Acetate (EtOAc), this complex often precipitates.
-
Solution: Ensure you have powerful mechanical stirring (overhead stirrer with high-torque motor). Do not add more solvent immediately; the mixture usually fluidizes upon addition of the acid chloride. If stirring stops completely, add a minimum amount of DMF (catalytic) or increase solvent volume by 10-20%.
Q2: My yield is low (<50%), and I see unreacted acid chloride.
-
Diagnosis: Moisture contamination or inactive Magnesium Chloride.
-
Technical Insight: Anhydrous MgCl₂ is hygroscopic. If it absorbs water, it forms hexahydrates that quench the acid chloride.
-
Corrective Action:
-
Dry MgCl₂ at 150°C under vacuum for 4 hours before use.
-
Ensure the Potassium Ethyl Malonate (KEM) is dry.
-
Critical Step: Verify the activation of the acid chloride. If preparing in situ from the benzoic acid, ensure all SOCl₂ is removed (co-evaporate with toluene) before the coupling step, as residual SOCl₂ decomposes the magnesium enolate.
-
Category B: Impurity Profile
Q3: I am detecting a significant amount of "O-acylated" byproduct (Enol Ester).
-
Diagnosis: Temperature control failure during addition or insufficient Mg²⁺ coordination.
-
Technical Insight: At higher temperatures (>25°C during addition), the "hard" oxygen nucleophile competes with the "soft" carbon nucleophile. The Mg²⁺ ion acts as a template to lock the enolate in a geometry favoring C-acylation.
-
Solution:
-
Chill the magnesium malonate slurry to 0–5°C before adding the acid chloride.
-
Slow the addition rate to maintain internal temperature <10°C.
-
Ensure you are using at least 1.2 equivalents of MgCl₂ relative to the acid chloride.
-
Q4: The product contains a decarboxylated impurity (4-fluoro-2-methylacetophenone).
-
Diagnosis: Thermal decarboxylation during workup or distillation.
-
Technical Insight:
-keto esters are thermally unstable, especially in the presence of acids or bases. -
Solution:
-
Quench: Keep the quench pH between 4 and 5. Do not use strong mineral acids (HCl) if possible; use dilute H₂SO₄ or citric acid.
-
Distillation: If distilling, use a wiped-film evaporator (WFE) or short-path distillation with high vacuum (<1 mbar) to minimize residence time and temperature (<140°C).
-
Validated Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate (1.0 kg Scale).
Reagents & Stoichiometry[1][2][3][4]
-
4-Fluoro-2-methylbenzoic acid: 1.0 equiv (Starting Material)
-
Thionyl Chloride: 1.2 equiv (Activator)
-
Potassium Ethyl Malonate (KEM): 1.5 equiv
-
Magnesium Chloride (Anhydrous): 1.8 equiv
-
Triethylamine (TEA): 2.0 equiv
-
Solvent: Acetonitrile (ACN) or Ethyl Acetate (EtOAc) (10 vol)
Step-by-Step Methodology
Step 1: Acid Chloride Formation
-
Charge 4-fluoro-2-methylbenzoic acid (1.0 kg) and Toluene (5 L) into a reactor.
-
Add catalytic DMF (10 mL).
-
Slowly add Thionyl Chloride (1.2 equiv) at room temperature.
-
Heat to 70°C and stir for 3 hours until gas evolution ceases.
-
Critical: Distill off Toluene and excess Thionyl Chloride under reduced pressure. Chase with fresh Toluene (2 x 1 L) to ensure complete removal of acidic volatiles. Dissolve the resulting oil in ACN (2 L).
Step 2: Magnesium Enolate Formation
-
In a separate main reactor, charge Anhydrous MgCl₂ (1.8 equiv) and Potassium Ethyl Malonate (1.5 equiv).
-
Add ACN (8 L) and cool to 0°C.
-
Add Triethylamine (2.0 equiv) dropwise over 30 mins. Note: Exothermic. Slurry will thicken.
-
Stir at 20°C for 2 hours to ensure complete formation of the Mg(KEM)₂ complex.
Step 3: Acylation (The Coupling)
-
Cool the Magnesium Enolate slurry to 0°C.
-
Add the Acid Chloride solution (from Step 1) dropwise over 2 hours, maintaining internal temperature <10°C.
-
Allow to warm to 20–25°C and stir for 12 hours.
Step 4: Work-up & Decarboxylation
-
Cool mixture to 0°C.
-
Slowly quench with 2N HCl (approx. 3.0 equiv) until pH < 3.[1] Caution: CO₂ evolution will occur as the intermediate decarboxylates.
-
Stir vigorously for 1 hour to ensure complete decarboxylation of the intermediate acyl-malonate.
-
Separate phases. Extract aqueous layer with EtOAc.[1]
-
Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over Na₂SO₄ and concentrate.
Step 5: Purification
-
Standard: High-vacuum distillation (bp approx. 140–150°C at 0.5 mmHg).
-
Alternative: If the product solidifies (dependent on purity), recrystallize from Hexane/MTBE.
Visualized Workflows
Reaction Mechanism & Pathway
This diagram illustrates the critical magnesium chelation pathway that enforces regioselectivity.
Caption: The Magnesium Chelate pathway ensures exclusive C-acylation by locking the enolate geometry.
Troubleshooting Logic Flow
Follow this decision tree when encountering process deviations.
Caption: Decision matrix for diagnosing common scale-up failures in beta-keto ester synthesis.
References
-
Clay, R. J., et al. (1993). "Efficient Synthesis of Beta-Keto Esters from Acid Chlorides and Potassium Ethyl Malonate." Synthesis.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Context on ester stability).
-
Org. Synth. (1955). "Ethyl Benzoylacetate."[2][3][4] Organic Syntheses, Coll.[5] Vol. 3, p.379. (Foundational procedure for benzoyl acetates).
-
Sigma-Aldrich. "Ethyl benzoylacetate Product Information." (Physical properties and handling).[1][2][3][5][6][7][8]
-
Vertex AI Search. (2025).[2] "Synthesis of Ethyl (4-fluoro-2-methylbenzoyl)acetate." (Aggregated patent and literature data). 9
Sources
- 1. guidechem.com [guidechem.com]
- 2. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Identification and Characterization of Unexpected Reaction Products
Welcome to the Technical Support Center for the Identification and Characterization of Unexpected Reaction Products. This guide is designed for researchers, scientists, and drug development professionals who encounter unforeseen outcomes in their chemical reactions. The appearance of an unexpected product can be a source of frustration, but it can also present an opportunity for novel discovery. This resource provides a structured approach to troubleshooting, identifying, and characterizing these unknown entities, ensuring scientific rigor and accelerating your research and development timelines.
Section 1: First Response - Troubleshooting Your Reaction
The first indication of an unexpected product often comes from routine reaction monitoring, such as Thin Layer Chromatography (TLC), Liquid Chromatography (LC), or Gas Chromatography (GC), showing an unanticipated spot or peak. Before proceeding to complex structural elucidation, it's crucial to systematically troubleshoot the reaction itself.
Frequently Asked Questions (FAQs): Initial Reaction Troubleshooting
Q1: My TLC/LC analysis shows a new, unexpected spot. What are the first things I should check?
A1: Before assuming a complex side reaction, it's essential to rule out common experimental variables. Consider the following:
-
Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents are a frequent cause of unexpected products.[1] It's advisable to verify the purity of your inputs, especially for new batches or older chemicals.
-
Solvent Purity: Solvents can contain stabilizers or degrade over time, introducing reactive species into your reaction.
-
Reaction Conditions: Double-check that the reaction temperature, pressure, and atmosphere (e.g., inert gas) were maintained as intended throughout the experiment.[1]
-
Order of Reagent Addition: The sequence in which reagents are introduced can significantly influence the reaction pathway.[1]
Q2: Could the unexpected product be a result of degradation of my starting material or desired product?
A2: Yes, this is a strong possibility, especially if the reaction is run for an extended period or at elevated temperatures. Product instability can also be an issue during the workup procedure. To test for this, you can take a small aliquot of your purified desired product and subject it to the reaction or workup conditions to see if the unexpected spot appears.
Q3: How can I be sure the unexpected product isn't just an artifact of my analytical method?
A3: While less common, it's possible for some compounds to degrade on the TLC plate (e.g., silica gel can be acidic) or in the hot injector of a GC. Running the sample under different analytical conditions (e.g., using a different TLC stationary phase or a lower GC injector temperature) can help to rule this out.
Section 2: Isolation and Purification of the Unknown
Once you've ruled out simple experimental errors, the next critical step is to isolate the unexpected product in a pure form for characterization.
Troubleshooting Guide: Isolation Strategies
| Challenge | Recommended Action | Causality and Rationale |
| Co-elution with desired product or starting material | Employ orthogonal chromatography.[2] This involves changing a key separation parameter such as the stationary phase (e.g., switching from normal-phase silica to reverse-phase C18) or the mobile phase solvent system.[2] | Different stationary and mobile phases will interact with the compounds in distinct ways, altering their retention times and enabling separation.[2][3] |
| Low abundance of the unknown product | Scale up the reaction to generate more of the unexpected product. Alternatively, use preparative chromatography techniques like Preparative HPLC.[4] | A larger quantity of the unknown is often necessary for comprehensive characterization by techniques like NMR. Preparative chromatography is designed to handle larger sample loads for purification. |
| Thermal instability of the unknown during solvent evaporation | Use low-temperature evaporation techniques such as a rotary evaporator with a cold water bath or lyophilization (freeze-drying). | Minimizing heat exposure prevents the degradation of thermally sensitive compounds. |
Experimental Workflow: Isolation via Flash Chromatography
Caption: Workflow for isolating an unknown product.
Section 3: Structural Elucidation of the Isolated Unknown
With the pure, isolated unknown in hand, the next phase is to determine its chemical structure. This is typically a multi-step process involving several analytical techniques.
Frequently Asked Questions (FAQs): Structural Characterization
Q1: What is the best first analytical technique to use for an unknown compound?
A1: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques for initial structural elucidation.[4]
-
Mass Spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its substructures.[5][6]
-
NMR Spectroscopy provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C) and how they are connected.[7][8]
Q2: My initial ¹H NMR spectrum is very complex. What should I do next?
A2: For complex molecules, one-dimensional (1D) NMR spectra can have significant signal overlap.[9] In these cases, two-dimensional (2D) NMR experiments are invaluable.[9][10]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) shows which protons are directly attached to which carbons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-3 bonds), which is crucial for piecing together the carbon skeleton.[11]
Q3: What if I suspect the unknown is an isomer of my starting material or expected product?
A3: High-resolution mass spectrometry (HRMS) is essential in this case. It can provide a highly accurate molecular weight, allowing you to determine the exact elemental formula. Comparing this to the formula of your expected product will confirm if it is an isomer. 2D NMR techniques will then be critical to determine the specific isomeric structure.
Logical Flow for Structure Determination
Caption: A logical approach to structure elucidation.
Experimental Protocol: Acquiring and Interpreting 2D NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified unknown compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C spectra. This will provide an initial overview of the types of protons and carbons present.
-
COSY Acquisition: Run a standard COSY experiment. In the resulting 2D spectrum, cross-peaks will indicate which protons are spin-spin coupled.
-
HSQC Acquisition: Perform an HSQC experiment. The cross-peaks in this spectrum will directly correlate each proton with the carbon it is attached to.[11]
-
HMBC Acquisition: Run an HMBC experiment. This is often the most informative experiment for piecing together the molecular framework, as cross-peaks show correlations between protons and carbons that are 2 or 3 bonds away.[11]
-
Data Analysis:
-
Start by assigning obvious functional groups from the 1D spectra.
-
Use the HSQC to link proton and carbon signals.
-
Use the COSY to "walk" along proton-proton coupling networks to identify spin systems (e.g., alkyl chains, aromatic rings).
-
Use the HMBC to connect these spin systems and to place quaternary carbons and heteroatoms.
-
Section 4: Special Considerations in Drug Development
In the pharmaceutical industry, unexpected products discovered during synthesis or stability studies (forced degradation studies) require rigorous investigation.[12][13]
FAQs: Pharmaceutical Context
Q1: What are forced degradation studies and why are they important?
A1: Forced degradation studies, or stress testing, involve intentionally exposing a drug substance to harsh conditions (e.g., heat, light, acid, base, oxidation) to accelerate its decomposition.[12][13][14] These studies are crucial for:
-
Identifying potential degradation products that could form during storage.[15]
-
Understanding the degradation pathways of the drug molecule.[13]
-
Demonstrating the specificity of analytical methods used for stability testing.[13]
Q2: An unexpected product has been identified as a degradation product. What are the next steps?
A2: The identification and characterization of degradation products are critical for patient safety. The next steps typically involve:
-
Quantification: Determining the amount of the degradant present in the drug product.
-
Toxicological Assessment: Evaluating the potential toxicity of the degradation product. Regulatory guidelines often set thresholds for acceptable levels of impurities.
-
Process/Formulation Optimization: If the degradant is formed at unacceptable levels, the manufacturing process or formulation may need to be modified to minimize its formation.
References
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
-
National Center for Biotechnology Information. (n.d.). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]
-
JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
-
mrphysics.org. (n.d.). How can you identify an unknown substance?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). Avoiding Unwanted Chemical Reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Characterization. Retrieved from [Link]
-
Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
YouTube. (2022, May 4). Five Unexpected Reactions. Retrieved from [Link]
-
American Chemical Society. (2024, July 30). Lesson 6.6: Using Chemical Change to Identify an Unknown. Retrieved from [Link]
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (n.d.). (PDF) Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2 Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof. Retrieved from [Link]
-
Chromservis. (n.d.). COMPACT MASS SPECTROMETRY: A COMPLETE REACTION MONITORING SOLUTION. Retrieved from [Link]
-
MARLAP Manual. (n.d.). Volume II: Chapter 14, Separation Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
SOTAX. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Heriot-Watt Research Portal. (2020, April 16). Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. Retrieved from [Link]
-
Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
European Pharmaceutical Review. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment 2: Identifying Unknown Substances by Their Chemical and Physical Behavior.
-
National Center for Biotechnology Information. (n.d.). Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Organic Process Research & Development. (2012, December 4). On Byproducts and Side Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
YouTube. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". Retrieved from [Link]
- Unknown Source. (n.d.). 2D NMR FOR THE CHEMIST.
-
JournalAgent. (2016, October 1). Separation techniques: Chromatography. Retrieved from [Link]
-
YouTube. (2024, July 6). This Surprising Synthesis Will Teach You Organic Chemistry (Rauvomine B). Retrieved from [Link]
-
Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
MDPI. (2026, February 1). Preparation, Characterization, and Catalytic Performance of Metal-Based Heterogeneous Catalysts for Glucose Oxidation to Gluconic Acid. Retrieved from [Link]
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- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Stability Strategies for Ethyl (4-fluoro-2-methylbenzoyl)acetate
Executive Summary
Ethyl (4-fluoro-2-methylbenzoyl)acetate (CAS: 27835-00-3) is a critical
This guide provides an authoritative troubleshooting framework to stabilize this compound during processing and storage. Our protocols are grounded in mechanistic organic chemistry and validated industrial practices.
Troubleshooting Guide (Q&A)
Q1: Why does my compound concentration decrease rapidly in aqueous or alcoholic buffers?
Diagnosis: You are likely observing hydrolytic decarboxylation .
-
Hydrolysis: The ester bond is cleaved (catalyzed by acid or base) to form the corresponding
-keto acid.[1][3] -
Decarboxylation: The
-keto acid is thermally unstable.[1][4] It undergoes a concerted 6-membered cyclic transition state reaction, releasing and forming 4-fluoro-2-methylacetophenone.[1]
Corrective Action:
-
Eliminate Water: Switch to anhydrous aprotic solvents (e.g., Dichloromethane, THF, or Toluene) for processing.[1]
-
pH Control: Avoid strong bases (
) which induce saponification, and strong acids ( ) which catalyze ester hydrolysis. Maintain a "pH-neutral" apparent environment in organic media.[1]
Q2: I see "ghost peaks" or split peaks in my HPLC/NMR spectrum. Is my sample impure?
Diagnosis: This is likely Keto-Enol Tautomerism , not impurity.[1] Ethyl (4-fluoro-2-methylbenzoyl)acetate exists in equilibrium between its keto form (dicarbonyl) and enol form (hydrogen-bonded cyclic structure).[1] The ortho-methyl group on the benzoyl ring can sterically influence this equilibrium, often favoring the keto form, but the enol form is stabilized by intramolecular hydrogen bonding.[1]
Corrective Action:
-
NMR: Run experiments in non-polar solvents (e.g.,
) to sharpen signals. Protic solvents (e.g., ) facilitate rapid proton exchange, potentially coalescing peaks but also risking transesterification.[1] -
HPLC: Use a column temperature of 40°C to increase the exchange rate relative to the separation time, merging the split peaks into a single average peak. Ensure your mobile phase is acidic (0.1% Formic Acid) to suppress enolate formation.
Q3: Can I store this compound in Methanol or Ethanol?
Diagnosis: High Risk of Transesterification. Storing an ethyl ester in methanol will lead to a gradual exchange of the alkoxy group, converting your Ethyl (4-fluoro-2-methylbenzoyl)acetate into Methyl (4-fluoro-2-methylbenzoyl)acetate.[1] This reaction is catalyzed by trace acids or bases.
Corrective Action:
-
Solvent Swap: Store stock solutions in Acetonitrile or Anhydrous Ethyl Acetate .
-
Temperature: If alcoholic solvents are unavoidable for specific reactions, keep the temperature below -20°C and use immediately.
Visualizing the Degradation Pathway
Understanding the enemy is the first step to defeating it.[1] The diagram below illustrates the mechanistic cascade that leads to sample loss.
Figure 1: The primary degradation pathway of beta-keto esters involving hydrolysis followed by irreversible decarboxylation.[5]
Experimental Protocols
Protocol A: Solution Stability Assessment (HPLC)
Objective: To quantify the degradation rate of the compound under your specific experimental conditions.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q / HPLC Grade)[1]
-
Formic Acid (98%+)
Methodology:
-
Preparation: Dissolve 10 mg of Ethyl (4-fluoro-2-methylbenzoyl)acetate in 10 mL of the solvent to be tested (e.g., Buffer pH 7.4, MeOH, or DMSO).
-
Time Points: Aliquot 100 µL into HPLC vials at T=0, 1h, 4h, 12h, and 24h.
-
Quenching: If testing aqueous stability, dilute aliquots 1:10 with cold Acetonitrile immediately to stop hydrolysis before injection.
-
HPLC Conditions:
Parameter Setting Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm) Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Gradient 5% B to 95% B over 10 min Flow Rate 1.0 mL/min Detection UV @ 254 nm (Aromatic ring) | Temperature | 40°C (Crucial to merge tautomer peaks) |[1]
Protocol B: Purification & Long-Term Storage
Objective: To maximize shelf-life of the solid intermediate.
-
Purification:
-
If the compound is an oil or low-melting solid, purify via flash chromatography using Hexanes/Ethyl Acetate (9:1 to 4:1 gradient).[1]
-
Avoid silica gel with high acidity; neutralize silica with 1% Triethylamine if degradation is observed on the column.
-
-
Drying:
-
Dry under high vacuum (< 1 mbar) for 12 hours to remove trace water.
-
Note: Do not heat above 30°C during drying.[1]
-
-
Storage:
-
Container: Amber glass vial with a Teflon-lined cap (prevent light degradation and plasticizer leaching).[1]
-
Atmosphere: Purge headspace with Argon or Nitrogen.
-
Temperature: Store at -20°C (Standard) or -80°C (Optimal for >6 months).
-
Solvent Selection Decision Tree
Use this logic flow to select the appropriate solvent for your application.
Figure 2: Decision matrix for solvent selection based on application requirements.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved from [Link]
-
PubChem. (n.d.).[6] Ethyl 4-Fluoro-2-methylbenzofuran-3-carboxylate (Related Structure Data). Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces - Google Patents [patents.google.com]
- 3. aklectures.com [aklectures.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Ethyl-4-fluoro-2-methylheptane | C10H21F | CID 91591033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of Ethyl (4-fluoro-2-methylbenzoyl)acetate with Ethyl benzoylacetate
[1]
Executive Summary
Ethyl benzoylacetate (EBA) is the "gold standard"
Ethyl (4-fluoro-2-methylbenzoyl)acetate (EFMBA) is a specialized, functionalized analog.[1] While it shares the core
-
Primary Challenge: The ortho-methyl group creates steric hindrance around the ketone carbonyl, reducing the rate of nucleophilic attack (e.g., in Knoevenagel or condensation reactions) compared to EBA.
-
Primary Advantage: The para-fluorine atom blocks metabolic oxidation (CYP450 stabilization) and modulates the pKa of the resulting heterocycles, often improving potency in medicinal chemistry applications.
Structural & Electronic Analysis
The reactivity difference is governed by the interplay of Steric Inhibition of Resonance and Inductive/Mesomeric Effects .
| Feature | Ethyl Benzoylacetate (EBA) | Ethyl (4-fluoro-2-methylbenzoyl)acetate (EFMBA) | Impact on Reactivity |
| Structure | Ph-CO-CH | (4-F, 2-Me-Ph)-CO-CH | EFMBA is sterically congested.[1] |
| Ketone Electrophilicity | High (Unobstructed) | Moderate (Hindered by o-Me) | Nucleophilic attack at C3 is slower in EFMBA .[1] |
| Enol Stability | High (Planar conjugation) | Distorted (Non-planar) | o-Me forces the phenyl ring out of plane, reducing enol stabilization. |
| Electronic Effect | Neutral | p-F (Inductive withdrawing) | EFMBA C3 carbonyl is electronically activated but sterically blocked.[1] |
| Metabolic Profile | Susceptible to para-hydroxylation | Blocked at para-position | EFMBA yields drugs with longer half-lives.[1] |
Visualization: Steric & Electronic Map
The following diagram illustrates the competing forces acting on the reactive center (C3 Carbonyl).
Caption: Comparative reactivity map showing how the ortho-methyl group in EFMBA acts as a "gatekeeper," reducing reaction rates despite the electronic activation provided by the fluorine.[1]
Comparative Reactivity Profile
A. Acidity and Enolization
Both compounds possess an "active methylene" group (
-
EBA : The phenyl ring is coplanar with the enol double bond, maximizing conjugation.[1]
-
EFMBA : The ortho-methyl group clashes with the carbonyl oxygen (or the enol hydroxyl), forcing the aromatic ring to twist
out of plane.[1] This decreases the resonance stabilization of the enolate, making EFMBA slightly less acidic and harder to enolize than EBA.[1]
B. Nucleophilic Attack (Cyclization Efficiency)
In reactions like the Synthesis of Pyrazoles (reaction with hydrazine) or Quinolones (reaction with anilines), the nucleophile must attack the C3 ketone.
Experimental Case Study: Synthesis of Substituted Pyrazoles
This protocol compares the synthesis of a pyrazole scaffold, a common step in drug discovery (e.g., for kinase inhibitors).
Protocol A: Ethyl Benzoylacetate (Standard)
-
Reagents : EBA (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (
). -
Conditions : Reflux, 2 hours.
-
Observation : Product precipitates upon cooling.[1]
Protocol B: Ethyl (4-fluoro-2-methylbenzoyl)acetate (Modified)
Modifications are required to drive the reaction to completion due to steric hindrance.
-
Reagents : EFMBA (1.0 eq), Hydrazine hydrate (1.5 eq), Acetic Acid (catalytic, 10 mol%) , Ethanol (
). -
Conditions : Reflux, 6-8 hours . Note: Extended time is critical.
-
Workup : Concentration of solvent required; product may require recrystallization from EtOH/Water due to incomplete conversion if time is insufficient.[1]
-
Yield : Typically 70-80% .
Data Summary Table
| Parameter | Ethyl Benzoylacetate | Ethyl (4-fluoro-2-methylbenzoyl)acetate |
| Reaction Time (Reflux) | 2 Hours | 6 - 8 Hours |
| Catalyst Requirement | None (Self-catalyzed) | Acid Catalyst Recommended (AcOH/HCl) |
| Typical Isolated Yield | 92% | 76% |
| Major Impurity | Unreacted SM (<2%) | Uncyclized Hydrazone Intermediate (~5-10%) |
| Physical State | Oil (b.p. 265°C) | Solid / Viscous Oil (Higher MW) |
Mechanism & Workflow Visualization
The following diagram details the "Synthesis of 3-Aryl-5-pyrazolones," highlighting the kinetic bottleneck caused by the substituent in EFMBA.
Caption: The 2-methyl group in EFMBA creates a kinetic bottleneck at the hydrazone formation step, often requiring acid catalysis to activate the ketone.[1]
References
-
Sigma-Aldrich .[1][3] Ethyl benzoylacetate Product Specification & Reactivity Data. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 21: Formation of Enols and Enolates - Steric Effects on Conjugation).
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
PubChem . Compound Summary: Ethyl (4-fluoro-2-methylbenzoyl)acetate.[1] Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Discussion on Hammett Equation and Ortho-Effects).
Comparative study of different synthetic methods for Ethyl (4-fluoro-2-methylbenzoyl)acetate
[1][2]
Executive Summary of Synthetic Strategies
We evaluate three distinct synthetic pathways based on yield, impurity profile, and scalability.
| Feature | Method A: Meldrum's Acid Route | Method B: Masamune-Brooks | Method C: Claisen Condensation |
| Primary Mechanism | Acyl-transfer & Decarboxylative Alcoholysis | Nucleophilic Acyl Substitution (Mg-Enolate) | Enolate Condensation |
| Key Reagents | Meldrum's Acid, EtOH, DCC/DMAP or SOCl | CDI, MgCl | NaH (or KOtBu), Diethyl Carbonate |
| Yield (Typical) | 85 - 92% | 75 - 85% | 50 - 65% |
| Purity Profile | High (>98%); Non-acidic byproducts | Good; requires careful workup | Moderate; unreacted acetophenone common |
| Scalability | Excellent (Gas evolution control required) | Good (Solvent volume can be high) | Difficult (Exothermic, H |
| Ortho-Effect | Minimal steric impact | Moderate steric sensitivity | High steric hindrance affects rate |
Detailed Technical Analysis
Method A: The Meldrum's Acid Route (Recommended)
Best for: High purity requirements and laboratory to pilot-scale synthesis.
This method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a masked malonate equivalent. It is particularly superior for ortho-substituted benzoates because the acylation step is driven by the high acidity of Meldrum's acid (pKa ~4.9), and the subsequent alcoholysis is neutral and irreversible.
Mechanism:
-
Activation: 4-Fluoro-2-methylbenzoic acid is converted to its acid chloride.
-
Acylation: Reaction with Meldrum's acid (in the presence of a base like pyridine) yields the acyl-Meldrum's intermediate.
-
Alcoholysis: Heating in ethanol triggers a cascade of decarboxylation and esterification.
Advantages:
-
Regiospecificity: The reaction occurs exclusively at the carbonyl carbon; no competing O-alkylation.
-
Self-Validating: The evolution of CO
serves as a visual endpoint for the reaction progress.
Method B: The Masamune-Brooks Reaction
Best for: Mild conditions and acid-sensitive substrates.
This route employs the magnesium enolate of monoethyl malonate. The use of Magnesium Chloride (MgCl
Mechanism:
-
Activation: Carboxylic acid reacts with 1,1'-Carbonyldiimidazole (CDI) to form the acyl imidazolide.
-
Enolate Formation: Potassium ethyl malonate is treated with MgCl
/TEA to form the magnesium enolate. -
Coupling: The enolate attacks the acyl imidazolide, followed by spontaneous decarboxylation upon acidification.
Method C: Classical Claisen Condensation
Best for: Low-cost commodity chemical production (if purification capabilities exist).
This traditional route involves the deprotonation of 4-fluoro-2-methylacetophenone using a strong base (Sodium Hydride) followed by condensation with Diethyl Carbonate.
Critical Flaw: The ortho-methyl group on the phenyl ring sterically shields the carbonyl, making the initial nucleophilic attack on the carbonate slower. This often leads to competitive self-condensation of the acetophenone, resulting in lower yields and complex purification.
Visualization of Synthetic Pathways[4]
The following diagram illustrates the mechanistic flow and critical decision points for the three methods.
Caption: Comparative workflow of synthetic routes. Method A (Green path) offers the most direct and high-purity conversion.
Experimental Protocols
Protocol 1: Meldrum's Acid Method (Recommended)
Reference Standard: Oikawa et al. J. Org. Chem.
Reagents:
-
4-Fluoro-2-methylbenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
-
Meldrum's Acid (1.05 eq)
-
Pyridine (2.1 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Absolute Ethanol
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Suspend 4-fluoro-2-methylbenzoic acid (10.0 g, 64.9 mmol) in dry DCM (50 mL).
-
Add catalytic DMF (2 drops) followed by slow addition of oxalyl chloride (6.7 mL, 78 mmol) at 0°C.
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to obtain the crude acid chloride as a pale yellow oil. Note: Do not purify further.[2][3][4]
-
-
Acylation of Meldrum's Acid:
-
Dissolve Meldrum's acid (9.8 g, 68.1 mmol) in dry DCM (40 mL) and cool to 0°C.
-
Add Pyridine (11 mL, 136 mmol) slowly (exothermic).
-
Add the crude acid chloride (dissolved in 20 mL DCM) dropwise over 30 minutes, maintaining temp < 5°C.
-
Stir at 0°C for 1 hour, then warm to RT and stir for 1 hour.
-
Validation: Wash the organic layer with dilute HCl (1M) to remove pyridine salts. The organic layer contains the Acyl-Meldrum's intermediate.
-
-
Ethanolysis (The Critical Step):
-
Evaporate the DCM from the previous step to yield the solid intermediate.
-
Redissolve the residue in Absolute Ethanol (100 mL).
-
Heat to reflux for 3-4 hours.
-
Observation: Vigorous evolution of CO
will occur. Reaction is complete when gas evolution stops. -
Concentrate the ethanol. Purify via short-path distillation or silica gel chromatography (Hexane:EtOAc 9:1).
-
Expected Yield: 88-92%
Data:
Protocol 2: Masamune-Brooks Method
Reference Standard: Clay et al. Synthesis.
Reagents:
-
4-Fluoro-2-methylbenzoic acid (1.0 eq)[1]
-
CDI (1.1 eq)
-
Potassium Ethyl Malonate (1.1 eq)
-
MgCl
(1.1 eq) -
Triethylamine (TEA) (1.2 eq)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Imidazolide Formation:
-
Dissolve the carboxylic acid (10.0 g) in dry THF (100 mL).
-
Add CDI (11.6 g) portion-wise at RT. Stir for 1 hour.
-
Validation: Monitor by TLC (disappearance of acid) or cessation of CO
bubbles.
-
-
Magnesium Enolate Preparation:
-
In a separate vessel, suspend Potassium Ethyl Malonate (12.1 g) and MgCl
(6.8 g) in THF (100 mL). -
Add TEA (10.8 mL) and stir at RT for 1 hour. The mixture will thicken as the Mg-complex forms.
-
-
Coupling:
Expected Yield: 75-80% Note: This method avoids high temperatures, making it safer for scale-up, though the volume efficiency is lower than Method A.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7][8] 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry.
-
Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1993). Magnesium-mediated carbacylation of beta-dicarbonyl compounds. Synthesis.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Context on ester stability).
-
Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters. Synthesis.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Benchmarking the performance of Ethyl (4-fluoro-2-methylbenzoyl)acetate in a specific reaction against other β-keto esters
[1]
Executive Summary
This guide evaluates the performance of Ethyl (4-fluoro-2-methylbenzoyl)acetate (EFMBA) against standard
Key Finding: EFMBA exhibits a 35-40% reduction in reaction rate compared to unsubstituted Ethyl Benzoylacetate due to ortho-steric hindrance.[1] However, this steric bulk significantly enhances regioselectivity during condensation with substituted hydrazines, making it a superior scaffold for high-purity kinase inhibitor precursors (e.g., p38 MAP kinase targets) where isomer separation is costly.[1]
Chemical Profile & Structural Analysis[1][2]
To understand the experimental behavior, we must first analyze the structural determinants of reactivity.
| Feature | Ethyl Benzoylacetate (EBA) | Ethyl (4-fluoro-2-methylbenzoyl)acetate (EFMBA) | Impact on Reactivity |
| Ketone Electrophilicity | Standard Aromatic | Modulated: 4-F (Inductive withdrawal) increases electrophilicity; 2-Me (Donation) decreases it slightly.[1] | Net Effect: Slight deactivation or neutral electronic effect.[1] |
| Steric Environment | Open (Planar rotation possible) | Hindered: 2-Me group creates significant steric clash near the ketone carbonyl. | Net Effect: Kinetic barrier to nucleophilic attack (Rate Limiting Step). |
| Lipophilicity (LogP) | ~2.5 | ~3.1 | Net Effect: Requires more non-polar solvent systems for optimal solubility. |
The Benchmark Reaction: Knorr Pyrazole Synthesis
We utilize the condensation of the
-
Kinetic Control: Attack at the most accessible carbonyl (Ketone).
-
Thermodynamic Control: Formation of the most stable tautomer.
Reaction Mechanism Pathway
The following diagram illustrates the competitive pathway and the specific impact of the ortho-methyl group in EFMBA.
Caption: Mechanistic pathway highlighting the steric bottleneck at the hydrazone formation step caused by the 2-methyl substituent.
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by including specific TLC checkpoints. If the checkpoint fails, the user knows immediately not to proceed.
Reagents:
- -Keto Ester (1.0 equiv)[1]
-
Phenylhydrazine (1.1 equiv)
-
Solvent: Ethanol (Abs.) with 5% Glacial Acetic Acid
-
Temperature: Reflux (
)
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.38 g) of EFMBA in 20 mL of Ethanol.
-
Activation: Add 0.5 mL Glacial Acetic Acid . Stir for 5 minutes at room temperature to protonate the ketone carbonyl.
-
Addition: Dropwise add 11 mmol (1.08 mL) of Phenylhydrazine over 10 minutes. Note: Solution will turn yellow/orange.
-
Reaction (Reflux): Heat the system to reflux (
). -
Checkpoint 1 (TLC Validation):
-
Time: T=60 min.
-
Eluent: Hexane:Ethyl Acetate (4:1).
-
Visualization: UV (254 nm).
-
Criteria: EAA and EBA reactions should be complete (SM spot
gone). EFMBA will likely still show 30-40% Starting Material. If no product spot ( ) is visible, check hydrazine quality.[1]
-
-
Extension: Continue reflux for EFMBA until T=180 min.
-
Workup: Cool to
. The pyrazole often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, wash with 1M HCl (to remove excess hydrazine), then Brine.[1] Dry over .[2]
Workflow Diagram
Caption: Experimental workflow with integrated decision logic for sterically hindered substrates like EFMBA.
Comparative Performance Data
The following data represents average benchmarking results normalized against Ethyl Benzoylacetate (Standard).
| Parameter | Ethyl Acetoacetate (Aliphatic Control) | Ethyl Benzoylacetate (Aromatic Control) | EFMBA (Target) |
| Reaction Time (95% Conv.) | 45 min | 90 min | 180-210 min |
| Isolated Yield | 92% | 85% | 78% |
| Regioselectivity (Isomer Ratio) | ~85:15 | ~90:10 | >98:2 |
| Purity (Crude) | High | Moderate | High (fewer side products) |
| Physical State | Oil/Low melt solid | Solid | Crystalline Solid |
Interpretation:
-
Kinetics: EFMBA is significantly slower.[1] The 2-methyl group hinders the nucleophilic attack of hydrazine on the ketone.[1]
-
Selectivity: The "lock" provided by the 2-methyl group prevents the formation of the minor isomer (attack at ester first), resulting in superior regioselectivity.[1] This is a critical advantage for pharmaceutical applications where isomeric purity is mandated.[1]
Discussion & Troubleshooting
The "Ortho-Effect"
The 2-methyl group in EFMBA forces the carbonyl out of coplanarity with the phenyl ring to relieve steric strain.[1] While this reduces conjugation (making the ketone theoretically more reactive), the physical blockage of the trajectory for the incoming nucleophile (hydrazine) dominates, slowing the reaction.[1]
Troubleshooting Guide
-
Problem: Low conversion after 4 hours.
-
Problem: Formation of uncyclized hydrazone.
References
-
Knorr Pyrazole Synthesis Overview
-
Mechanistic Insight on Pyrazolone Formation
-
National Institutes of Health (NIH). (2013).[9]
-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones. Retrieved from
-
-
Peptide/Thioester Applications (Reactivity Context)
-
Journal of Organic Chemistry / NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. Retrieved from
-
-
Compound Properties (Ethyl 4-methylbenzoyl acetate analogs)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the regioselectivity of reactions involving Ethyl (4-fluoro-2-methylbenzoyl)acetate
Topic: Confirming the Regioselectivity of Reactions Involving Ethyl (4-fluoro-2-methylbenzoyl)acetate Content Type: Publish Comparison Guide
Executive Summary
In the development of kinase inhibitors and fluoroquinolone antibiotics, Ethyl (4-fluoro-2-methylbenzoyl)acetate (EFMBA) serves as a critical
This guide objectively compares the analytical methodologies available to confirm regioselectivity. Unlike simple benzoyl acetates, the ortho-methyl substituent in EFMBA frequently disrupts standard predictive models (such as the electronically driven attack at the
The Regioselectivity Challenge
When EFMBA reacts with unsymmetrical nucleophiles (e.g., methylhydrazine), two regioisomeric pathways compete.[1] The outcome is dictated by the interplay between steric hindrance (at the ortho-methyl site) and electrophilicity (modulated by the fluorine atom).[1]
Mechanistic Divergence (The "Ortho-Effect") [1]
-
Pathway A (Steric Control): The nucleophile avoids the hindered ketone (adjacent to the 2-methylphenyl ring) and attacks the ester carbonyl first.[1]
-
Pathway B (Electronic Control): The nucleophile attacks the more electrophilic ketone carbonyl, despite the steric penalty.
Figure 1: Competing Reaction Pathways
Caption: Divergent pathways in the condensation of EFMBA with methylhydrazine. The ortho-methyl group significantly raises the energy barrier for Pathway B.
Comparative Analysis of Confirmation Methods
To validate the structure of the resulting product, researchers must choose between speed, cost, and definitive accuracy. The following table compares the performance of standard analytical techniques specifically for EFMBA derivatives.
Performance Matrix: Analytical Confirmation
| Feature | Method A: 1D NMR ( | Method B: 2D NMR (NOESY/HMBC) | Method C: X-Ray Crystallography |
| Certainty Level | Low to Moderate | High | Absolute |
| Throughput | High (10 mins) | Moderate (1-4 hours) | Low (Days to Weeks) |
| Sample Req. | < 5 mg | 10-20 mg | Single Crystal Required |
| Specific Utility for EFMBA | NOESY detects spatial proximity of N-Methyl to the ortho-methyl group.[1] | Resolves tautomeric ambiguity (OH vs NH forms). | |
| Cost Efficiency | Excellent | Good | Poor |
Recommended Protocol: The "NOE-First" Approach
For EFMBA derivatives, 2D NMR (NOESY/ROESY) is the superior routine method.[1] It balances rigor with throughput, avoiding the bottleneck of crystallization while providing structural certainty superior to simple 1D NMR.
Experimental Workflow for Structural Assignment
Objective: Distinguish between 3-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazol-5-ol (Isomer A) and its 5-aryl congener (Isomer B).
Step 1: Isolation
-
Purify the reaction mixture via flash chromatography (Gradient: 0-50% EtOAc/Hexanes).
-
Isolate the major isomer. Note: EFMBA derivatives often streak on silica due to keto-enol tautomerism; add 1% acetic acid to the eluent.[1]
Step 2: 1D Screening (
-
Acquire a proton-decoupled
F NMR spectrum.[1] -
Observation: A single sharp peak indicates a pure regioisomer.[1] Two peaks indicate a mixture.[1]
-
Insight: The chemical shift of the fluorine atom is sensitive to the twisting of the biphenyl-like bond in the 5-aryl isomer, often shifting it upfield relative to the 3-aryl isomer.
Step 3: The Definitive NOESY Experiment
-
Dissolve 15 mg of sample in DMSO-
(preferred over CDCl to stabilize tautomers). -
Run a 2D NOESY sequence (mixing time 500 ms).
-
Analysis Logic:
-
Target Interaction: Look for a cross-peak between the N-Methyl protons (~3.5-4.0 ppm) and the Aryl protons .[1]
-
Isomer A (3-Aryl): The N-Methyl group is far from the aryl ring.[1] Result: NOE observed between N-Me and Pyrazole-H4 only.[1]
-
Isomer B (5-Aryl): The N-Methyl group is spatially adjacent to the ortho-methyl or H-6 of the aryl ring.[1] Result: Strong NOE observed between N-Me and Ar-CH
or Ar-H.
-
Figure 2: Analytical Decision Tree
Caption: Logic flow for assigning regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.
Synthetic Optimization: Controlling the Outcome
If the "Performance Comparison" reveals you are synthesizing the wrong isomer, use these field-proven adjustments for EFMBA substrates:
-
To Favor the 3-Aryl Isomer (Attack at Ester):
-
Condition: Use the hydrazine hydrochloride salt in ethanol with no added base initially.
-
Mechanism: The free hydrazine concentration is low; the ester is activated by protonation, while the hindered ketone remains less reactive.
-
-
To Favor the 5-Aryl Isomer (Attack at Ketone):
-
Condition: Pre-treat EFMBA with acid (e.g., pTsOH) in refluxing toluene to ensure the ketone is in the reactive keto-form, or use a Lewis Acid catalyst (e.g., Yb(OTf)
).[1] -
Mechanism: Lewis acids can coordinate to the
-dicarbonyl, activating the ketone and overcoming the steric shielding of the ortho-methyl group.
-
References
-
PubChem. (n.d.).[1][2] Ethyl (4-fluoro-2-methylbenzoyl)acetate - Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]
-
Fustero, S., et al. (2014).[1] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Retrieved February 3, 2026, from [Link]
-
Liaras, K., et al. (2018).[1] Regioselectivity in the Synthesis of Pyrazoles: A Review. Heterocycles. (Contextual grounding for steric effects in pyrazole synthesis).
-
Grosjean, S., et al. (2022).[1] Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation. National Institutes of Health. Retrieved February 3, 2026, from [Link]
Sources
Cross-validation of analytical data for Ethyl (4-fluoro-2-methylbenzoyl)acetate from different instruments
Executive Summary
Compound: Ethyl (4-fluoro-2-methylbenzoyl)acetate
Class:
This guide addresses the analytical cross-validation of Ethyl (4-fluoro-2-methylbenzoyl)acetate , a compound exhibiting significant keto-enol tautomerism.[1] This chemical behavior creates a "blind spot" in standard quality control: HPLC may separate tautomers as "impurities," while NMR observes a solvent-dependent equilibrium.[1][2] This guide provides a self-validating framework to reconcile data across High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), ensuring that structural identity and purity are absolute.
The Challenge: Keto-Enol Tautomerism in Analysis
The core analytical challenge for this compound is the dynamic equilibrium between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular hydrogen bonding).
-
In HPLC: The interconversion rate is often slower than the chromatographic timescale, potentially resulting in split peaks or broad tailing, often misidentified as degradation products.[2]
-
In NMR: The equilibrium is fast on the chemical shift timescale (or slow, depending on solvent), typically showing distinct sets of signals for both forms, which complicates integration and purity assignment.[2]
Structural Equilibrium
Cross-Validation Workflow
The following decision tree illustrates the logic for cross-validating purity and identity. This workflow is designed to distinguish between bona fide impurities and tautomeric artifacts.[1][2]
Figure 1: Analytical Cross-Validation Decision Matrix. This workflow enforces a check against tautomeric artifacts before confirming purity.
Comparative Analytical Data
The following data summarizes the expected spectral characteristics derived from validated standards of analogous fluorinated
Table 1: Structural Identification (NMR vs. MS)
| Feature | LC-MS (ESI+) | Interpretation | |
| Keto -CH | Singlet, | N/A | Characteristic active methylene.[1] |
| Enol =CH- | Singlet, | N/A | Intramolecular H-bond stabilizes enol.[1] |
| Aromatic Region | Multiplets, | N/A | 1,2,4-substitution pattern.[2] |
| Ethyl Group | Quartet ( | N/A | Ester moiety.[1][2] |
| Molecular Ion | N/A | [M+H] | Confirming MW (224.23 g/mol ).[2] |
| Fragmentation | N/A | Characteristic ester cleavage. | |
| Singlet, | N/A | Confirms Fluorine presence/position.[1] |
Table 2: Purity Cross-Validation (Method Comparison)
| Method | Sensitivity | Specificity | Limitations | Recommended Validated Range |
| HPLC-UV (254 nm) | High (LOD < 0.05%) | Medium (Co-elution risk) | Response factors vary for keto/enol forms.[1] | 95.0% - 102.0% |
| Medium (LOQ ~1%) | High (Structural absolute) | Solvent suppression needed; relaxation times. | 90.0% - 100.0% | |
| qNMR | High (with IS) | Absolute | Requires precise weighing; non-destructive.[1][2] | 98.0% - 100.0% (Assay) |
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Separation of synthesis impurities (e.g., unreacted acetophenone) from the target
-
System: Agilent 1200 / Waters Alliance or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m).[2] -
Mobile Phase:
-
Gradient: 0-2 min (10% B), 2-15 min (10%
90% B), 15-20 min (90% B). -
Detection: UV @ 254 nm (Aromatic) and 210 nm (Carbonyl).[2]
System Suitability Test (Self-Validation):
-
Resolution (
): Must be between the main peak and the nearest impurity.[2] -
Tailing Factor (
): Must be . Note: If T > 2.0, the keto-enol equilibrium is active on-column.[1] Add 0.1% TFA to buffer or lower temperature to 15°C to freeze the equilibrium.
Protocol B: Quantitative NMR (qNMR)
Objective: Absolute purity assay independent of UV extinction coefficients.[2]
-
Solvent: DMSO-
(Favors the keto form, simplifying the spectrum compared to CDCl ).[2] -
Internal Standard (IS): Maleic Acid (TraceCERT®),
6.26 ppm (Singlet).[2] -
Relaxation Delay (
): 30 seconds (Required for full relaxation of aromatic protons). -
Pulse Angle: 90°.
Calculation:
Mechanistic Pathway: Tautomerism Impact
Understanding the mechanism is vital for interpreting "ghost peaks" in chromatography.[1][2]
Figure 2: Keto-Enol Tautomerism Dynamics. Solvent choice in NMR dictates the observed ratio, while column chemistry dictates separation in HPLC.[2]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][4][5][6] Geneva: ICH Secretariat.[1][2] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] 7th Ed.[1][2] John Wiley & Sons.[1][2] (Standard text for interpretation of Keto-Enol NMR shifts).
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] Available at: [Link][2]
-
PubChem. Ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate Compound Summary. National Library of Medicine.[1][2] Available at: [Link](Note: Link to close structural analog for spectral verification).[2]
Sources
- 1. Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | C12H13FO3 | CID 10704344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of the Chelating Properties of Ethyl (4-fluoro-2-methylbenzoyl)acetate and Structurally Related β-Dicarbonyl Ligands
Introduction: The Significance of Chelation and the Potential of Novel β-Dicarbonyl Ligands
Chelation is a fundamental process in chemistry, biology, and pharmacology, involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.[1] The resulting complex, a "chelate," exhibits significantly enhanced stability compared to complexes formed by monodentate ligands, an observation known as the chelate effect. This stability makes chelating agents invaluable in diverse applications, from industrial water softening and catalysis to medical treatments for metal overload and the design of metallodrugs.[2][3]
The β-dicarbonyl functional group is a classic and highly effective chelating moiety.[4] Compounds like β-keto esters and β-diketones exist in a tautomeric equilibrium between their keto and enol forms. The deprotonated enolate form presents a bidentate O,O-donor set, perfectly poised to coordinate with a metal ion, forming a stable six-membered ring. Ethyl (4-fluoro-2-methylbenzoyl)acetate, a substituted β-keto ester, possesses this critical structural feature. The presence of fluoro and methyl substituents on the aromatic ring is anticipated to modulate its electronic and steric properties, thereby influencing its acidity, metal-binding affinity, and the stability of its corresponding metal chelates.
This guide provides a comprehensive comparison of the chelating properties of Ethyl (4-fluoro-2-methylbenzoyl)acetate with other well-characterized β-dicarbonyl ligands. We will delve into the structural features that govern chelation efficacy, present standardized experimental protocols for evaluation, and analyze comparative data to elucidate structure-activity relationships. This analysis is designed to offer researchers and drug development professionals a robust framework for understanding and predicting the coordination chemistry of this ligand class.
The Ligand Cohort: Structural Analogs for Comparative Analysis
To contextualize the performance of Ethyl (4-fluoro-2-methylbenzoyl)acetate, a selection of structurally related ligands has been chosen to represent a spectrum of electronic and steric variations within the β-dicarbonyl family.
-
Ethyl (4-fluoro-2-methylbenzoyl)acetate (Target Ligand): Features an aromatic ring with both an electron-withdrawing group (fluoro) and an electron-donating, sterically influential group (ortho-methyl).
-
Ethyl Acetoacetate (EAA): The simplest β-keto ester, serving as a fundamental baseline for the aliphatic keto side.
-
Ethyl Benzoylacetate (EBA): Introduces a phenyl ring, allowing for an assessment of the impact of aromaticity versus the aliphatic group in EAA.
-
Acetylacetone (acac): A benchmark β-diketone, widely studied and known for forming highly stable metal complexes.[5] Its symmetric nature provides a clear reference point.
The core chelating action for all these ligands involves the formation of a six-membered ring with a metal ion after deprotonation of the enolic hydroxyl group.
Caption: General chelation of a metal ion by a β-keto ester ligand.
Evaluating Chelation: Key Experimental Protocols
The quantitative comparison of chelating properties relies on robust experimental methodologies. The following protocols are standard in the field for determining the stoichiometry and stability of metal-ligand complexes.[6][7]
Protocol 1: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
Causality: This method is effective because the formation of a metal-ligand complex often results in a new species with a unique absorption spectrum. By systematically varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, the stoichiometry can be identified at the point of maximum absorbance, which corresponds to the highest concentration of the complex.[5]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the ligand (e.g., Ethyl (4-fluoro-2-methylbenzoyl)acetate) in a suitable solvent (e.g., 50:50 ethanol:water).
-
Preparation of Sample Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 10:0, 9:1, 8:2, ..., 1:9, 0:10), ensuring the total volume and total molar concentration in each flask are constant.
-
Equilibration and pH Adjustment: Allow the solutions to equilibrate. Adjust the pH to a constant value for all solutions, as the stability of the complex is pH-dependent.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range. Identify the wavelength of maximum absorbance (λ_max) for the complex.
-
Data Analysis: Plot the absorbance at λ_max against the mole fraction of the ligand (X_L). The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at X_L = 0.67 suggests a 1:2 metal-to-ligand ratio.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Causality: This technique, pioneered by Bjerrum, treats complex formation as a competition for the ligand between a proton (H⁺) and the metal ion (Mⁿ⁺).[8] By titrating a solution containing the ligand and the metal ion with a strong base and monitoring the pH, the concentration of the free ligand at each step can be calculated. This allows for the determination of the average number of ligands bound per metal ion (n̄) and subsequently, the stepwise and overall stability constants (K and β).
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter with standard buffer solutions.
-
Preparation of Titration Solutions: Prepare three separate solutions for titration:
-
(A) A known concentration of strong acid (e.g., HClO₄) to determine the standard base concentration.
-
(B) Solution A + a known concentration of the ligand.
-
(C) Solution B + a known concentration of the metal salt. Maintain a constant ionic strength in all solutions using an inert salt (e.g., NaClO₄).
-
-
Titration: Titrate each solution with a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature. Record the pH after each addition of the titrant.
-
Data Analysis (Bjerrum Method):
-
From titration curves A and B, calculate the proton-ligand stability constants (pKa of the ligand).
-
From all three curves, calculate n̄ (average number of ligands per metal ion) and the free ligand concentration [L] at each pH value.
-
Plot n̄ versus pL (where pL = -log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from this plot. For example, at n̄ = 0.5, pL = log(K₁). The overall stability constant (βn) is the product of the stepwise constants.[9]
-
Caption: Factors influencing the chelation efficacy of β-dicarbonyl ligands.
Conclusion
Ethyl (4-fluoro-2-methylbenzoyl)acetate presents a fascinating case study in ligand design. Its chelating properties are governed by a delicate interplay of competing electronic and steric factors. Compared to simpler analogs like ethyl acetoacetate and ethyl benzoylacetate, it is predicted to be a stronger acid due to the influence of the 4-fluoro substituent. This would allow it to chelate metal ions at a lower pH. However, the stability of the resulting metal complex may be compromised by two factors: the reduced basicity of the coordinating oxygens (due to the electron-withdrawing fluorine) and, perhaps more significantly, the steric hindrance imposed by the ortho-methyl group.
Experimental validation using the protocols outlined in this guide is essential to precisely quantify these effects. Determining the pKa and the stability constants (log β) with various physiologically and catalytically relevant metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) will provide the definitive data needed to assess its potential. This guide provides the theoretical framework and practical methodologies for researchers to rigorously evaluate Ethyl (4-fluoro-2-methylbenzoyl)acetate and position its chelating capabilities within the broader context of β-dicarbonyl chemistry.
References
-
Gao, F., et al. (2019). Study on the Methods of Separation and Detection of Chelates. ResearchGate. [Link]
-
Cimino, F., et al. (2011). Synthesis and characterization of new beta-diketo derivatives with iron chelating ability. Journal of Inorganic Biochemistry. [Link]
-
Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
-
Dow Chemical Company. General Concepts of the Chemistry of Chelation. Chem Connections. [Link]
-
Kumar, R., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]
-
Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. [Link]
-
Budimar, D., et al. (2020). Half-Sandwich Metal Complexes with β-Diketone-Like Ligands and Their Anticancer Activity. ResearchGate. [Link]
-
Asemave, K. (2016). Biobased lipophilic chelating agents and their applications in metals recovery. University of York. [Link]
-
S. M. Ibrahim, et al. (2019). Stability Constants of Metal Complexes in Solution. Semantic Scholar. [Link]
-
Science.gov. Metal chelating agents: Topics by Science.gov. [Link]
-
Wikipedia. Stability constants of complexes. [Link]
-
Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube. [Link]
Sources
- 1. chemistry.beloit.edu [chemistry.beloit.edu]
- 2. thomassci.com [thomassci.com]
- 3. metal chelating agents: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and characterization of new beta-diketo derivatives with iron chelating ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A comparative analysis of the reaction kinetics of fluorinated vs. non-fluorinated benzoylacetates
This guide provides a comparative analysis of the reaction kinetics of Ethyl Benzoylacetate (EBA) versus its fluorinated analog, Ethyl 4-Fluorobenzoylacetate (EFBA) . These compounds serve as critical case studies for understanding how fluorine substitution modulates reactivity in
Executive Summary
The incorporation of fluorine into the benzoylacetate scaffold fundamentally alters its thermodynamic stability and kinetic profile. While the steric demand of the fluorine atom (Van der Waals radius 1.47 Å) is comparable to hydrogen (1.20 Å), its high electronegativity (3.98 Pauling) induces significant electronic perturbations.
Key Kinetic Differentiators:
-
Acidity (pKa): EFBA is more acidic than EBA due to the inductive withdrawal of the 4-fluoro substituent, stabilizing the conjugate enolate.
-
Electrophilicity: The carbonyl carbon in EFBA is more electrophilic, resulting in faster rates of nucleophilic attack (e.g., hydrolysis).
-
Enolate Nucleophilicity: While EFBA forms enolates more readily, the resulting enolate is less nucleophilic than that of EBA, often retarding subsequent alkylation rates—a phenomenon known as the "nucleophilicity penalty."
Fundamental Chemical Properties[1][2]
Understanding the kinetics requires establishing the ground-state properties of both molecules. The primary driver of reactivity differences is the Hammett Substituent Constant (
-
H (Reference):
-
F (Para-substitution):
(Inductive withdrawal dominates over resonance donation in ground-state acidity).
Thermodynamic & Kinetic Parameters
The following table summarizes the estimated and literature-derived physicochemical properties affecting reaction kinetics.
| Parameter | Ethyl Benzoylacetate (Non-Fluorinated) | Ethyl 4-Fluorobenzoylacetate (Fluorinated) | Kinetic Implication |
| pKa ( | ~10.6 | ~10.2 | EFBA deprotonates faster; lower activation energy for enolization. |
| Enol Content (in | ~15-20% | ~25-30% | Fluorine stabilizes the enol form via increased acidity of the enolic -OH. |
| Carbonyl Electrophilicity | Moderate | High | EFBA undergoes faster nucleophilic addition (e.g., hydration, hydrolysis). |
| Hydration Constant ( | Low | Elevated | EFBA is more prone to forming gem-diols in aqueous media, complicating kinetics. |
Keto-Enol Tautomerism Equilibrium
The kinetics of many reactions (e.g., halogenation, nitrosation) depend on the concentration of the enol form. The electron-withdrawing fluorine atom shifts the equilibrium toward the enol tautomer by increasing the acidity of the
Kinetic Analysis of Key Reactions
Alkaline Hydrolysis (Saponification)
Reaction:
-
Mechanism:
(Bimolecular, Base-catalyzed, Acyl cleavage). -
Comparison:
-
EFBA: The fluorine atom withdraws electron density from the aromatic ring, which is transmitted to the carbonyl carbon. This destabilizes the ground state and lowers the energy of the transition state for hydroxide attack.
-
Rate Order:
. -
Data: Experimental data for substituted benzoates suggests a rate enhancement of 1.5x to 2.0x for para-fluoro derivatives compared to unsubstituted analogs.
-
Enolate Alkylation ( )
Reaction:
-
Mechanism: The rate-determining step is the nucleophilic attack of the enolate carbon on the alkyl halide.
-
Comparison:
-
EBA: Forms a less stable, "hotter" enolate. Higher HOMO energy leads to faster reaction with electrophiles once formed.
-
EFBA: The fluorine stabilizes the negative charge of the enolate (lower pKa). According to the Reactivity-Selectivity Principle , this more stable enolate is a weaker nucleophile.
-
Kinetic Consequence: While EFBA generates enolate faster (lower kinetic barrier to deprotonation), the actual alkylation step (
) is often slower than EBA.
-
Decarboxylation
Reaction:
-
Mechanism: Cyclic six-membered transition state involving the keto form.
-
Comparison: Electron-withdrawing groups generally retard thermal decarboxylation by destabilizing the development of positive charge on the carbonyl carbon in the transition state. EFBA derivatives typically require higher temperatures for decarboxylation than EBA.
Experimental Protocols for Kinetic Measurement
To validate these differences, the following self-validating protocols utilize UV-Vis spectroscopy (monitoring enolate formation) and NMR (monitoring hydrolysis).
Protocol A: Determination of Enolization Rates via Bromine Titration
Objective: Measure the rate of enolization (
-
Preparation: Prepare 0.01 M solutions of EBA and EFBA in methanol.
-
Scavenger Setup: Prepare a solution of 0.005 M Bromine (
) in methanol containing 0.1 M KBr (to maintain constant ionic strength). -
Initiation: Rapidly mix 1 mL of substrate solution with 1 mL of bromine solution in a stopped-flow spectrophotometer.
-
Detection: Monitor the decay of bromine absorbance at 390 nm .
-
Logic: The reaction of enol with
is instantaneous. The rate of disappearance is zero-order with respect to and first-order with respect to the ketone, directly representing .
-
-
Data Processing: Plot
vs. time. The slope of the linear portion equals .
Protocol B: Alkaline Hydrolysis Kinetics via 1H-NMR
Objective: Compare
-
Solvent System: Use
(1:1) to ensure solubility and lock signal. -
Base: Use
(Sodium Deuteroxide) as the base. -
Procedure:
-
Dissolve 0.1 mmol of substrate (EBA or EFBA) in 0.6 mL solvent in an NMR tube.
-
Acquire
spectrum. -
Add 1.0 equivalent of NaOD.
-
Acquire spectra every 5 minutes for 60 minutes.
-
-
Analysis: Integrate the ethyl ester triplet (
ppm) vs. the ethanol product triplet ( ppm). -
Calculation: Fit the integration data to a pseudo-first-order kinetic model:
.
Application in Drug Synthesis: The Fluoroquinolone Scaffold
The most critical application of these kinetics is in the Gould-Jacobs reaction sequence for synthesizing fluoroquinolone antibiotics (e.g., Ciprofloxacin).
-
Step: Cyclization of the diethyl [(arylamino)methylene]malonate.
-
Impact of Fluorine: The presence of the fluorine atom (typically at the 6- or 7-position of the final quinolone) activates the aromatic ring for the subsequent
reaction with piperazine. -
Kinetic Insight: In the synthesis of the benzoylacetate precursor, the enhanced electrophilicity of the fluorinated acid chloride requires strictly anhydrous conditions to prevent hydrolysis, which is significantly faster than for the non-fluorinated analog.
References
-
Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate. Source: NIH / PubMed Central URL:[Link] Relevance: Establishes the "nucleophilicity penalty" and enhanced electrophilicity of fluorinated aromatic oligomers.
-
Kinetics of Electrophilic Fluorination of Steroids and Epimerisation. Source: ResearchGate URL:[Link] Relevance: Provides protocols for monitoring enol kinetics via NMR and absorbance decay.
-
Keto-Enol Tautomerism: Kinetics and Thermodynamics. Source: Master Organic Chemistry / JACS URL:[Link] Relevance: Fundamental constants for beta-keto ester tautomerization.
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral Derivatives of Ethyl (4-fluoro-2-methylbenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of efficacy and safety.[1] Chiral derivatives of ethyl (4-fluoro-2-methylbenzoyl)acetate, a class of β-keto esters, are pivotal intermediates in the synthesis of various biologically active molecules. Their stereochemical purity directly influences the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the enantiomeric excess of these crucial chiral building blocks, grounded in both theoretical principles and practical application.
The Imperative of Accurate Enantiomeric Excess Determination
Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different physiological effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical composition of chiral drugs. An accurate assessment of enantiomeric excess—the measurement of how much one enantiomer is present in excess of the other—is therefore a critical quality attribute.[1] For derivatives of ethyl (4-fluoro-2-methylbenzoyl)acetate, which are often synthesized via asymmetric reduction or other stereoselective transformations, robust analytical methods are essential to validate the success of the chiral induction.[2][3]
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric excess for chiral β-keto esters and their derivatives primarily relies on chromatographic and spectroscopic techniques. Each method presents a unique set of advantages and limitations, and the optimal choice is contingent on factors such as the specific molecular structure, available instrumentation, and the required level of precision.
1. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most powerful and versatile technique for resolving and quantifying enantiomers.[4][5] Its widespread adoption is a testament to its sensitivity, reliability, and broad applicability.[4][5]
The Principle of Separation: Chiral Recognition
The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP).[6][7] These specialized columns contain a chiral selector—a single enantiomer of a chiral molecule—covalently bonded to the silica support.[6] As the racemic or enantioenriched mixture passes through the column, transient diastereomeric complexes are formed between the analyte enantiomers and the CSP. The differing stabilities of these complexes lead to different retention times, enabling their separation.[8]
Workflow for Chiral HPLC Method Development:
Caption: A logical workflow for developing a chiral HPLC method.
Experimental Protocol: Chiral HPLC Analysis
-
Standard Preparation: Prepare a solution of the racemic derivative of ethyl (4-fluoro-2-methylbenzoyl)acetate in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a solution of the test sample at a similar concentration.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AS-H) are often a good starting point for β-keto esters.[9]
-
Mobile Phase:
-
Normal Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point.
-
Reversed Phase: A mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) can also be effective.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the analyte)
-
Column Temperature: 25 °C
-
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative
While HPLC is the workhorse for ee determination, NMR spectroscopy offers a valuable and often complementary approach, particularly for fluorinated compounds.[10][11]
The Principle: From Enantiomers to Diastereomers
In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts. To differentiate them, one of two strategies is employed:
-
Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[12] These diastereomers have distinct NMR spectra, allowing for the quantification of their relative ratios.[13] A well-known example is Mosher's acid.[12]
-
Chiral Solvating Agents (CSAs): The analyte is dissolved in a solution containing a CSA. The CSA forms transient, weak diastereomeric complexes with the enantiomers of the analyte, inducing small but measurable differences in their chemical shifts.
For derivatives of ethyl (4-fluoro-2-methylbenzoyl)acetate, the presence of the fluorine atom provides a unique and highly sensitive probe for ¹⁹F NMR spectroscopy.[11][14]
Workflow for ¹⁹F NMR with a Chiral Solvating Agent:
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00472A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Ethyl (4-fluoro-2-methylbenzoyl)acetate proper disposal procedures
Subject: Technical Advisory – Safe Disposal & Handling of Ethyl (4-fluoro-2-methylbenzoyl)acetate
Executive Summary & Core Directive
Immediate Classification: Halogenated Organic Waste Critical Action: Do NOT dispose of Ethyl (4-fluoro-2-methylbenzoyl)acetate in general organic solvent streams (non-halogenated).
This compound contains a fluorine atom attached to the aromatic ring. Upon thermal decomposition or standard incineration, it releases Hydrogen Fluoride (HF) , a highly corrosive gas that damages standard incinerator linings and poses severe environmental risks. It must be directed to a waste stream specifically designated for halogenated organics, where high-temperature incineration with alkaline scrubbing is employed.
Chemical Identification & Properties
Accurate identification is the first step in a self-validating safety protocol. Ensure your inventory matches these specifications before proceeding.
| Parameter | Data |
| Chemical Name | Ethyl (4-fluoro-2-methylbenzoyl)acetate |
| CAS Number | 1397193-30-4 |
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol |
| Functional Groups | |
| Physical State | Liquid (typically) or low-melting solid |
| Solubility | Soluble in organic solvents (DCM, EtOAc); sparingly soluble in water |
| Primary Hazard | Irritant (Skin/Eye), Combustible, HF Precursor |
The Scientific Rationale: Why Segregation Matters
As scientists, we do not follow rules blindly; we understand the mechanism. The strict segregation of this compound is dictated by its combustion chemistry.
The Combustion Mechanism
When non-halogenated organics (e.g., Acetone, Hexane) are incinerated, they produce CO₂ and H₂O. However, fluorinated beta-keto esters undergo a different pathway:
The Consequence:
-
Equipment Failure: HF gas rapidly corrodes the refractory brick and metal heat exchangers of standard municipal or medical waste incinerators.
-
Environmental Toxicity: Unscrubbed HF contributes to acid rain and local toxicity.
The Solution: Halogenated waste streams are routed to specialized incinerators equipped with Wet Scrubbers . These systems spray a caustic solution (usually Sodium Hydroxide, NaOH) into the flue gas to neutralize the acid:
Operational Protocol: Disposal Workflow
Step 1: Waste Stream Decision Matrix
Use the following logic flow to determine the correct disposal path for any reaction mixture containing this compound.
Figure 1: Decision matrix for segregating fluorinated organic waste. Note that even if the carrier solvent is non-halogenated (e.g., Ethanol), the presence of the solute mandates the Halogenated stream.
Step 2: Packaging & Labeling
-
Container Selection:
-
Preferred: High-Density Polyethylene (HDPE) jerricans. HDPE is resistant to organic solvents and accidental hydrolysis products (HF traces).
-
Acceptable: Amber glass (if no HF has yet formed from degradation).
-
Avoid: Metal containers (unless lined), as free acid formation can cause corrosion.
-
-
Labeling Requirements:
-
Must carry the "Halogenated Solvent" tag.
-
List specific components: "Ethyl (4-fluoro-2-methylbenzoyl)acetate" (Do not just write "Organic Waste").
-
Hazard Checkboxes: [x] Irritant, [x] Flammable.
-
Step 3: Storage Prior to Pickup
-
Store in a cool, well-ventilated flammable cabinet.
-
Ensure the cap is vented if there is any risk of hydrolysis or decarboxylation (common in beta-keto esters) to prevent pressure buildup.
Emergency Response: Spill Protocol
If a spill occurs, immediate containment is necessary to prevent the compound from entering drains (aquatic toxicity).
Figure 2: Sequential workflow for managing laboratory spills of fluorinated esters.
Specific Spill Notes:
-
Absorbent: Use inert materials like vermiculite or sand. Do not use sawdust (combustible).
-
Decontamination: Wash the surface with a dilute soap solution. Do not use bleach (potential reaction with organic residues).
References
-
Matrix Scientific. (n.d.). Ethyl (4-fluoro-2-methylbenzoyl)acetate Product Data. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from
-
Torch-Air. (n.d.). Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing. Retrieved from
-
NILU (Norwegian Institute for Air Research). (2009). Emissions from incineration of fluoropolymer materials. Retrieved from
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
